5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPGZIFYKJEXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Therapeutic Potential of 3-Amino-5-(3-bromo-5-fluorophenyl)pyrazole
This technical guide provides an in-depth analysis of 3-amino-5-(3-bromo-5-fluorophenyl)pyrazole , a privileged scaffold and high-value pharmacophore in medicinal chemistry. While often utilized as a critical intermediate in the synthesis of Type I and Type II kinase inhibitors (such as ALK and c-Met inhibitors), this specific molecular architecture possesses intrinsic therapeutic potential as a fragment for Fragment-Based Drug Discovery (FBDD).
Executive Summary: The Pharmacophore Advantage
In the landscape of precision oncology, the 3-aminopyrazole class represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The specific derivative 3-amino-5-(3-bromo-5-fluorophenyl)pyrazole (hereafter referred to as ABFP-PBz ) is engineered to address two critical challenges in drug design: metabolic stability and kinase selectivity .
This guide dissects the ABFP-PBz scaffold, detailing its mechanism as an ATP-competitive hinge binder, its role in blocking oncogenic signaling (c-Met/ALK pathways), and the synthetic protocols required to generate it with high purity.
Chemical Architecture & Structural Biology
The Hinge-Binding Motif
The therapeutic potency of ABFP-PBz stems from its ability to mimic the adenine ring of ATP.
-
Donor-Acceptor System: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic 3-amino group acts as a hydrogen bond donor. This complementary arrangement allows the molecule to anchor firmly into the hinge region of kinase domains (e.g., interacting with the backbone carbonyl and amide groups of residues like Glu-1197 in c-Met).
-
Tautomeric Versatility: The molecule exists in dynamic equilibrium between 3-amino and 5-amino tautomers. This flexibility allows it to adapt to slight conformational variances in the ATP-binding pocket of different kinases.
Halogenation Strategy (The "Magic Methyl" Alternative)
The 3-bromo-5-fluoro substitution pattern on the phenyl ring is not arbitrary; it is a calculated medicinal chemistry tactic:
-
Metabolic Blockade: The 3-position and 5-position on phenyl rings are common sites for Cytochrome P450-mediated oxidation. Halogenation blocks these "soft spots," significantly extending the molecule's half-life (t1/2).
-
Hydrophobic Pocket Filling: The Bromine atom is large and lipophilic. It is designed to occupy the hydrophobic "selectivity pocket" (often the gatekeeper region) adjacent to the ATP binding site, inducing selectivity for specific kinases (e.g., ALK, ROS1) over the broad kinome.
-
Electronic Modulation: The Fluorine atom withdraws electron density, modulating the pKa of the phenyl ring and influencing the acidity of the pyrazole protons, thereby fine-tuning binding affinity.
Therapeutic Mechanism: Signal Transduction Blockade
ABFP-PBz functions primarily as a Type I/I½ Kinase Inhibitor . By occupying the ATP-binding pocket, it prevents the phosphorylation of downstream effectors, effectively silencing oncogenic signaling cascades.
Target Pathways: c-Met and ALK
The scaffold is homologous to the core pharmacophore of Crizotinib and next-generation ALK inhibitors. Its primary therapeutic potential lies in treating Non-Small Cell Lung Cancer (NSCLC) driven by ALK translocations or c-Met amplification.
Key Signaling Cascade Inhibition:
-
c-Met (HGF Receptor): Inhibition prevents auto-phosphorylation of Tyr1234/1235, blocking the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways.
-
ALK (Anaplastic Lymphoma Kinase): Inhibition disrupts STAT3 signaling, leading to apoptosis in ALK+ tumor cells.
Pathway Visualization
Figure 1: Mechanism of Action. ABFP-PBz competes with ATP for the RTK hinge region, severing downstream PI3K/AKT and RAS/MAPK signaling.
Experimental Protocol: Synthesis & Validation
To evaluate the therapeutic potential of ABFP-PBz, high-purity material is required. The following protocol outlines a robust synthesis via Suzuki-Miyaura Cross-Coupling , followed by a self-validating biological assay.
Synthetic Workflow (Suzuki-Miyaura Strategy)
Reagents:
-
Reactant A: 3-bromo-5-fluorophenylboronic acid (1.0 eq)
-
Reactant B: 3-amino-5-bromo-1H-pyrazole (protected, e.g., with THP or Boc) (1.0 eq)
-
Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq)
-
Base: Cs₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Protocol:
-
Inerting: Charge a microwave-safe reaction vial with Reactant A, Reactant B, Base, and Catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed solvent mixture via syringe.
-
Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave reactor).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine (3x). Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane:EtOAc gradient).
-
Deprotection: Remove protecting group (e.g., TFA/DCM for Boc) to yield free amine.
Synthesis Visualization
Figure 2: Synthetic route for ABFP-PBz utilizing Palladium-catalyzed cross-coupling.
Analytical Validation (QC Criteria)
| Test | Method | Acceptance Criteria | Purpose |
| Identity | 1H-NMR (DMSO-d6) | Distinct aromatic signals (7.0-8.0 ppm), Pyrazole-H (5.8 ppm) | Confirm structure |
| Purity | HPLC-UV (254 nm) | > 98.0% Area | Ensure biological data integrity |
| Mass | LC-MS (ESI+) | [M+H]+ matches theoretical | Confirm molecular weight |
Biological Evaluation: The "Self-Validating" Assay
To confirm therapeutic potential, researchers must perform a Kinase Activity Assay (FRET-based) .
Protocol:
-
Enzyme Prep: Recombinant c-Met or ALK kinase domain (5 nM).
-
Substrate: Poly-Glu-Tyr peptide labeled with a fluorophore.
-
Inhibitor: Serial dilutions of ABFP-PBz (0.1 nM to 10 µM).
-
ATP: Add ATP at Km concentration (critical for competitive inhibition mode).
-
Detection: Measure phosphorylation via FRET signal reduction.
-
Validation: Use Crizotinib as a positive control. If Crizotinib IC50 deviates >2-fold from literature (approx. 20 nM), the assay is invalid.
Future Outlook: Fragment-Based Drug Discovery (FBDD)
ABFP-PBz is not just an intermediate; it is a high-efficiency fragment . In FBDD, this molecule serves as a "seed."
-
Growing: The free amino group allows for amide coupling to extend the molecule into the solvent-exposed region of the kinase, improving solubility.
-
Linking: It can be linked to other pharmacophores to create "chimeric" inhibitors (e.g., PROTACs) where ABFP-PBz serves as the warhead for the protein of interest (POI).
References
-
Cui, J. J., et al. (2011). "Tranformation of Crizotinib into a Next-Generation ALK Inhibitor." Journal of Medicinal Chemistry. Link
-
Knight, Z. A., & Shokat, K. M. (2005). "Features of Selective Kinase Inhibitors." Chemistry & Biology. Link
-
Pfizer Inc. (2013). "Method for Preparing Crizotinib." U.S. Patent US9604966B2. Link
-
Huang, X., et al. (2016).[1] "Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor." Journal of Drug Design and Medicinal Chemistry. Link
-
Gabr, B. S., et al. (2025).[2] "3,5-Disubstituted pyrazoline as a promising core for anticancer agents."[2] Future Medicinal Chemistry. Link
Sources
- 1. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. 3,5-Disubstituted pyrazoline as a promising core for anticancer agents: mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Fluorinated Aminopyrazoles: A Guide for Drug Development Professionals
An In-depth Technical Guide:
Executive Summary
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4][5][6] The strategic incorporation of fluorine, the most electronegative element, into these scaffolds has emerged as a powerful strategy to modulate their physicochemical and pharmacological properties.[7][8][9] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated aminopyrazoles, drawing on field-proven insights to explain the causality behind experimental design and the interpretation of SAR data. We will explore how fluorination impacts target engagement, metabolic stability, and overall potency, with a focus on their application as kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to design next-generation aminopyrazole-based therapeutics.
Introduction: The Aminopyrazole Scaffold and the Fluorine Advantage
The Aminopyrazole Scaffold: A Privileged Structure
Aminopyrazoles are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their ability to act as versatile pharmacophores.[1][2][3][4][5][6] Their structure, featuring a five-membered aromatic ring with two adjacent nitrogen atoms and an amino substituent, allows for a multitude of interactions with biological targets. The amino group, in particular, can act as a crucial hydrogen bond donor, enhancing binding affinity and specificity.[10] This has led to the development of numerous aminopyrazole-containing drugs and clinical candidates across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2]
The Unique Role of Fluorine in Drug Design
Fluorine is not merely a halogen bioisostere for hydrogen or a hydroxyl group; its unique properties make it a strategic tool for fine-tuning molecular properties.[11][12][13] Its small size allows it to replace hydrogen with minimal steric impact, while its extreme electronegativity can profoundly alter local electronic environments. This strategic incorporation can lead to:
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.[14]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting metabolically vulnerable positions with fluorine can significantly increase a drug's half-life.[9]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (LogP) and acidity (pKa), which in turn affects its solubility, membrane permeability, and oral bioavailability.[9][15]
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, pre-organizing it for optimal binding to its target.[9]
Synergy: The Rise of Fluorinated Aminopyrazoles
The combination of the versatile aminopyrazole scaffold with the unique properties of fluorine has proven to be a highly successful strategy in drug discovery. Fluorinated aminopyrazoles often exhibit superior potency, selectivity, and pharmacokinetic profiles compared to their non-fluorinated counterparts.[7][16] This guide will delve into the specific SAR of this important class of molecules.
The Strategic Impact of Fluorination on Aminopyrazole Properties
The decision to introduce fluorine into an aminopyrazole scaffold is a deliberate design choice aimed at addressing specific challenges in drug development. Understanding the underlying physicochemical principles is key to rationally designing effective therapeutics.
Modulation of pKa and Target Engagement
The amino group of the aminopyrazole core is a key interacting moiety, often forming hydrogen bonds with the hinge region of kinases or other target proteins.[17] The basicity (pKa) of this amine is critical for optimal interaction. Fluorination of the pyrazole ring or its substituents can significantly lower the pKa of the aminopyrazole, making the amino group a better hydrogen bond donor. This enhanced interaction can translate directly to increased potency.
Caption: Impact of Fluorination on Aminopyrazole pKa and Target Binding.
Lipophilicity and Metabolic Stability
Fluorination provides a powerful handle to modulate a molecule's lipophilicity. While a single fluorine atom can have a modest effect, the introduction of a trifluoromethyl (CF₃) group generally increases lipophilicity, which can improve membrane permeability.[9] However, this must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and increased off-target toxicity.
Perhaps one of the most common applications of fluorination is to block metabolic "soft spots." Aromatic rings and benzylic positions are often susceptible to oxidation by CYP450 enzymes. Replacing a hydrogen atom at such a position with a fluorine atom effectively prevents this metabolic pathway, thereby increasing the compound's in vivo half-life and oral bioavailability.
Structure-Activity Relationship (SAR) Analysis: Case Studies
The following case studies illustrate the practical application of the principles discussed above, using quantitative data to highlight the impact of fluorination.
Case Study: Aminopyrazole-Based FGFR Kinase Inhibitors
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that are attractive targets for cancer therapy.[18] Aminopyrazole-based inhibitors have shown significant promise in this area.
A common challenge in targeting kinases is the emergence of resistance mutations, particularly the "gatekeeper" mutation.[18] Structure-based drug design has led to the development of fluorinated aminopyrazole inhibitors that can overcome this resistance.
Table 1: SAR of Fluorinated Aminopyrazole FGFR Inhibitors
| Compound | R¹ | R² | FGFR2 WT IC₅₀ (nM) | FGFR2 V564F (Gatekeeper Mutant) IC₅₀ (nM) |
| 1 | H | H | 50 | 250 |
| 2 | F | H | 10 | 45 |
| 3 | H | CF₃ | 5 | 20 |
| 4 | F | CF₃ | <1 | 5 |
Data is illustrative and based on trends reported in the literature.
SAR Insights:
-
Fluorination on the Phenyl Ring (R¹): The addition of a fluorine atom to the phenyl ring (Compound 2 vs. 1 ) significantly improves potency against both the wild-type and mutant kinase. This is likely due to favorable interactions with the protein backbone in the active site.
-
Trifluoromethyl Group on the Pyrazole Core (R²): The electron-withdrawing trifluoromethyl group (Compound 3 vs. 1 ) enhances potency, likely by modulating the pKa of the pyrazole nitrogen and improving hinge binding interactions.
-
Synergistic Effects: Combining both fluorination strategies (Compound 4 ) results in a highly potent inhibitor with excellent activity against the resistant gatekeeper mutant, demonstrating a synergistic effect.
Caption: Key SAR Trends for Fluorinated Aminopyrazole Kinase Inhibitors.
Case Study: Antimicrobial Fluorinated Pyrazoles
The pyrazole scaffold is also a component of many antimicrobial agents. Fluorination has been shown to be a crucial factor in enhancing the antimicrobial and cytotoxic effects of these compounds.[19][20]
Table 2: SAR of Fluorinated Pyrazole-Dihydropyrimidinones Against S. aureus
| Compound | R Group on Phenyl Ring | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 5a | 4-F | 0.023 |
| 5b | 4-Cl | 0.046 |
| 5c | 4-Br | 0.023 |
| 5d | H | > 0.092 |
Data adapted from literature.[20]
SAR Insights:
-
Halogen Substitution: The presence of a halogen at the 4-position of the phenyl ring is critical for potent antibacterial activity against S. aureus.[20]
-
Fluorine and Bromine Equipotency: In this series, the 4-fluoro ( 5a ) and 4-bromo ( 5c ) analogs exhibit the highest potency, suggesting that both electronegativity and size may play a role in the interaction with the bacterial target.[20] The unsubstituted compound ( 5d ) is significantly less active. This highlights the importance of electron-withdrawing groups in this scaffold for antimicrobial activity.[19]
Experimental Protocols
To ensure scientific integrity, the following protocols are provided as self-validating systems, outlining key steps and expected outcomes.
Protocol 1: Synthesis of a Fluorinated Aminopyrazole
This protocol describes a general method for the synthesis of 5-amino-3-(trifluoromethyl)-1H-pyrazole, a common building block.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 4,4,4-trifluoro-3-oxobutanenitrile (1 equivalent) and ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Purification: Add water to the residue, which should induce precipitation of the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 5-amino-3-(trifluoromethyl)-1H-pyrazole as a white solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Self-Validation:
-
TLC Monitoring: The disappearance of starting material and the appearance of a single major product spot indicates reaction completion.
-
Expected Outcome: A white crystalline solid with a melting point and spectral data consistent with the target compound.
Caption: Workflow for the Synthesis of a Fluorinated Aminopyrazole Building Block.
Protocol 2: In Vitro FGFR Kinase Inhibition Assay
This protocol outlines a method to determine the IC₅₀ value of a test compound against an FGFR kinase.
Methodology:
-
Plate Preparation: To the wells of a 96-well plate, add the test compound at various concentrations (typically a serial dilution). Include a positive control (e.g., a known FGFR inhibitor) and a negative control (DMSO vehicle).
-
Enzyme and Substrate Addition: Add recombinant human FGFR kinase enzyme and a suitable peptide substrate to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay where the amount of remaining ATP is quantified (e.g., Kinase-Glo® assay). A decrease in signal corresponds to kinase inhibition.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Self-Validation:
-
Controls: The positive control should show significant inhibition, while the negative control should show minimal inhibition, confirming the assay is performing correctly.
-
Z'-factor: Calculate the Z'-factor for the assay to assess its quality and robustness. A Z'-factor > 0.5 is generally considered excellent.
Future Perspectives and Conclusion
The rational design of fluorinated aminopyrazoles continues to be a highly fruitful area of research. Future efforts will likely focus on:
-
Novel Fluorination Strategies: Developing new synthetic methods to introduce fluorine and fluorinated motifs into complex aminopyrazole scaffolds with high regioselectivity.[11]
-
Multi-Targeted Agents: Designing single molecules that can modulate multiple targets by leveraging the unique properties of the fluorinated aminopyrazole core.
-
Targeting Resistance: Continuing to apply structure-based design to create next-generation inhibitors that can overcome acquired drug resistance.
References
-
Recent developments in aminopyrazole chemistry. (2025). ResearchGate. Retrieved from [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PMC. Retrieved from [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). PMC. Retrieved from [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. Retrieved from [Link]
-
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (n.d.). Wiley Online Library. Retrieved from [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. Retrieved from [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). IRIS UniGe. Retrieved from [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. Retrieved from [Link]
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Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). PubMed. Retrieved from [Link]
-
Synthesis of fluorinated pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (2018). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
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The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv. Retrieved from [Link]
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Fluorinated Pyrazoles: From Synthesis to Applications. (n.d.). ResearchGate. Retrieved from [Link]
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Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). MDPI. Retrieved from [Link]
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). PubMed. Retrieved from [Link]
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Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. (2016). Zenodo. Retrieved from [Link]
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(A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... (n.d.). ResearchGate. Retrieved from [Link]
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Discovery and structure activity relationship of small molecule inhibitors of toxic β-amyloid-42 fibril formation. (2012). PubMed. Retrieved from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PMC. Retrieved from [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (n.d.). ACS Publications. Retrieved from [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC. Retrieved from [Link]
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Towards rational design of fluorine substitution in small molecule inhibitors targeting protein-protein interactions. (n.d.). Hilaris Publisher. Retrieved from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprint. Retrieved from [Link]
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The structure-activity relationship and pharmaceutical compounds. (2021). Managing Intellectual Property. Retrieved from [Link]
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Structure Activity Relationships. (2005). Drug Design Org. Retrieved from [Link]
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers. Retrieved from [Link]
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The Halogen Advantage: Strategic Bromine Substitution in Pyrazole Kinase Inhibitors
Topic: Role of Bromine Substitution in Pyrazole Kinase Inhibitors Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads
Executive Summary
In the optimization of pyrazole-based kinase inhibitors, halogen substitution has evolved from a simple tool for modulating lipophilicity (LogP) to a precision instrument for engineering specific molecular interactions. While fluorine is often used for metabolic blocking and chlorine for filling hydrophobic pockets, bromine occupies a unique "Goldilocks" zone. It is sufficiently polarizable to form strong, directional halogen bonds (X-bonds) with backbone carbonyls or gatekeeper residues, yet remains small enough to avoid the steric penalties often associated with iodine.
This guide analyzes the structural and thermodynamic rationale for bromine substitution at the pyrazole C4 position, detailing its role in enhancing potency and, more critically, kinome selectivity through orthogonal multipolar interactions.
The Physicochemical Rationale: Beyond Lipophilicity
To deploy bromine effectively, one must understand the Sigma-Hole ((\sigma)-hole) concept. Unlike hydrogen bonds, which are electrostatic interactions involving a proton, halogen bonds arise from the anisotropic distribution of electron density on the halogen atom.
The Sigma-Hole Mechanism
When a bromine atom is bonded to an electron-withdrawing scaffold (like the (\pi)-deficient pyrazole ring), the electron density is pulled toward the carbon-bromine bond. This creates:
-
Equatorial Region: An annulus of negative electrostatic potential (nucleophilic) perpendicular to the C-Br bond.
-
Axial Region: A patch of positive electrostatic potential (electrophilic) on the distal tip of the bromine atom, known as the (\sigma)-hole.
Bromine vs. Chlorine vs. Iodine
| Halogen | Polarizability ((\alpha)) | (\sigma)-Hole Magnitude | Bond Strength (Est.) | Metabolic Liability |
| Fluorine | Low | Negligible | < 0.5 kcal/mol | Low (C-F is strong) |
| Chlorine | Moderate | Weak | 0.5 - 1.5 kcal/mol | Low |
| Bromine | High | Strong | 1.5 - 3.0 kcal/mol | Moderate |
| Iodine | Very High | Very Strong | > 3.0 kcal/mol | High (Oxidative dehalogenation) |
Strategic Insight: Bromine is often the optimal choice because it generates a (\sigma)-hole strong enough to compete with water for carbonyl binding, without the high oxidative metabolism risk associated with aryl iodides.
Structural Biology: Modes of Interaction
In pyrazole kinase inhibitors, the pyrazole ring typically acts as the hinge binder.[1][2] Substituting bromine at the C4 position creates a vector explicitly positioned to interact with the kinase back-pocket or gatekeeper residues.
Mechanism A: The Hinge Carbonyl Lock
The classic ATP-binding pocket contains backbone carbonyl oxygens (Lewis bases). A C4-bromo-pyrazole can form a linear X-bond (C—Br···O=C) with the backbone carbonyl of the residue preceding the hinge region.[3]
-
Geometry: Strictly linear (
). -
Effect: Locks the inhibitor orientation, reducing entropic penalty upon binding.
Mechanism B: Targeting the Gatekeeper (Selectivity)
This is the high-value application. The "gatekeeper" residue controls access to the hydrophobic back pocket.
-
Methionine Gatekeepers (e.g., JNK3): The sulfur atom in Met is a soft nucleophile. A C4-Br can form a specific Halogen-Chalcogen bond (C—Br···S-Met). This is highly selective because it requires both the correct spatial arrangement and the specific electronic softness of sulfur.
-
Aromatic Gatekeepers (e.g., Phe/Tyr in CK2): Bromine can engage in (\pi)-halogen bonds , interacting with the quadrupole of the aromatic ring.
Visualization: The Halogen Bond Vector
Caption: Vector analysis of bromine-mediated interactions in the kinase ATP pocket. The sigma-hole enables dual targeting of backbone carbonyls or soft nucleophiles like Methionine sulfur.
Case Studies in Drug Design
Case Study 1: JNK3 Selectivity via Met146
Challenge: JNK3 (c-Jun N-terminal kinase 3) is a target for neurodegeneration but is structurally similar to JNK1/2. Solution: Researchers utilized a pyrazole-based scaffold with a halogen.[4][5][6][7] Mechanism: The gatekeeper residue in JNK3 is Methionine 146 .[8][9]
-
Observation: Introduction of Bromine (and Iodine) established a specific interaction with the sulfur of Met146.
-
Outcome: While affinity gains were modest due to desolvation costs, selectivity against kinases with bulky gatekeepers (e.g., Threonine/Isoleucine) increased significantly. The Br···S interaction is geometrically restrictive, filtering out off-targets that cannot accommodate the directional bond.
Case Study 2: CK2 Inhibition and the (\pi)-Halogen Bond
Inhibitor: 4'-Carboxy-6,8-dibromo-flavonol (FLC26).[10] Mechanism: CK2 has a Phenylalanine (Phe113) gatekeeper.[11] Interaction: Crystallography (PDB: 4UB7) revealed a (\pi)-halogen bond between the bromine and the face of Phe113. Result: This interaction stabilized a unique "helix-distorted" conformation of the kinase, effectively locking it in an inactive state. This demonstrates that bromine can induce conformational changes that smaller halogens (Cl, F) cannot.
Synthetic Strategies for Bromo-Pyrazoles[2][4][7][12]
Introduction of the bromine atom must be timed correctly in the synthetic sequence to avoid debromination during metal-catalyzed cross-couplings.
Workflow: Regioselective Bromination
The C4 position of the pyrazole ring is the most electron-rich, making it the preferred site for Electrophilic Aromatic Substitution (EAS).
Protocol A: Direct Bromination (Late Stage)
-
Substrate: 1-substituted-1H-pyrazole.
-
Reagent: N-Bromosuccinimide (NBS) in DMF or MeCN.
-
Conditions:
to RT, 2-4 hours. -
Note: If the pyrazole N1 is unprotected, bromination may occur on nitrogen first, requiring thermal rearrangement.
Protocol B: Cross-Coupling Compatibility If the scaffold requires Suzuki coupling after bromination, the C-Br bond is labile.
-
Strategy: Use C4-Iodo pyrazoles for the coupling (selectively reactive over Br) OR use C4-Bromo with a catalyst system that prefers aryl chlorides/triflates on the coupling partner, preserving the pyrazole-Br.
Caption: Decision tree for synthesizing 4-bromo-pyrazole cores. Electrophilic substitution (Path A) is preferred for standard scaffolds.
Experimental Validation Protocols
Trustworthy SAR requires validating that the bromine is actually forming a halogen bond and not just filling space.
Differential Scanning Fluorimetry (DSF) / Thermal Shift
Halogen bonds often exhibit a distinct thermodynamic signature—enthalpically driven with a high specificity penalty.
-
Protocol:
-
Incubate Kinase (2-5
M) with SYPRO Orange and Inhibitor (10-50 M). -
Ramp temperature from
to . -
Analysis: Compare
of the Bromo-analog vs. the Chloro-analog. -
Interpretation: A significant increase in
for Br over Cl (beyond what is expected from LogP) suggests a specific energetic gain from the -hole interaction.
-
X-Ray Crystallography Analysis
To confirm a halogen bond in a solved structure:
-
Measure Distance (
): Distance between Br and Nucleophile (O/S/ ).-
Criteria:
. (Typically Å for Br···O).
-
-
Measure Angle (
): Angle of C—Br···X.-
Criteria: The interaction is strictly directional.
must be . If , it is likely a non-specific van der Waals contact, not a halogen bond.
-
References
-
Halogen bonds involved in binding of halogenated ligands by protein kinases. Source: PubMed / Acta Biochim Pol. [Link][3]
-
Targeting the Gatekeeper MET146 of C-Jun N-Terminal Kinase 3 Induces a Bivalent Halogen/Chalcogen Bond. Source: Journal of the American Chemical Society (JACS). [Link][9]
-
A
-Halogen Bond of Dibenzofuranones with the Gatekeeper Phe113 in Human Protein Kinase CK2. Source: Pharmaceuticals (Basel). [Link] -
Halogen-arom
interactions modulate inhibitor residence time. Source: bioRxiv. [Link][12]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogen bonds involved in binding of halogenated ligands by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RIPK1 Inhibitor|3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K | NSF Public Access Repository [par.nsf.gov]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. A π-Halogen Bond of Dibenzofuranones with the Gatekeeper Phe113 in Human Protein Kinase CK2 Leads to Potent Tight Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Methodological & Application
Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery
An Application Note for the Synthesis of 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine
Topic: Synthesis Route for this compound Audience: Researchers, scientists, and drug development professionals.
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents.[1][2] Specifically, 3-amino-5-aryl-pyrazoles are privileged structures that serve as crucial intermediates in the synthesis of a wide array of therapeutic candidates, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[3] The target molecule, this compound, incorporates a di-substituted phenyl ring, offering vectors for further chemical modification and structure-activity relationship (SAR) studies. The bromo and fluoro substituents provide opportunities for subsequent cross-coupling reactions and can modulate the compound's pharmacokinetic properties.
This application note provides a detailed, two-part protocol for the synthesis of this compound. The narrative emphasizes the chemical principles behind the chosen route, offers practical insights for execution, and establishes a self-validating protocol through rigorous purification and characterization steps.
Strategic Overview: A Two-Stage Approach to the Target Aminopyrazole
The synthesis is designed as a sequential, two-stage process. This approach ensures the controlled formation of a key β-ketonitrile intermediate, which then undergoes a robust and well-established cyclization to yield the final pyrazole product. This strategy is favored for its efficiency and high regioselectivity.[4]
The retrosynthetic analysis reveals a logical disconnection through the pyrazole ring, identifying 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile as the immediate precursor. This intermediate is accessible via a Claisen-type condensation of the commercially available 3'-bromo-5'-fluoroacetophenone.
Caption: High-level workflow for the synthesis of the target aminopyrazole.
Part I: Synthesis of 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile (Intermediate 2)
Principle & Mechanism
This stage employs a base-mediated Claisen condensation. A strong base, such as sodium hydride (NaH), is used to deprotonate acetonitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 3'-bromo-5'-fluoroacetophenone. The resulting tetrahedral intermediate subsequently eliminates a proton to yield the stable enolate of the β-ketonitrile product.[5] The use of a strong, non-nucleophilic base like NaH is critical to drive the reaction to completion by irreversibly deprotonating the starting nitrile.
Table of Reagents
| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | Quantity (mmol) | Role |
| 3'-Bromo-5'-fluoroacetophenone (1) | C₈H₆BrFO | 217.04 | 10.0 | Starting Material |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 30.0 | Base |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Solvent |
| Anhydrous Acetonitrile | C₂H₃N | 41.05 | 20.0 | Reagent/C-source |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | Quenching/Neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction Solvent |
| Saturated Sodium Chloride Solution | NaCl | 58.44 | As needed | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |
Experimental Protocol
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Base Suspension: Carefully add sodium hydride (1.2 g of 60% dispersion, 30.0 mmol) to the flask. Add 20 mL of anhydrous THF to suspend the base.
-
Reagent Addition: In a separate dry flask, dissolve 3'-bromo-5'-fluoroacetophenone (2.17 g, 10.0 mmol) in 10 mL of anhydrous THF and add anhydrous acetonitrile (1.05 mL, 20.0 mmol). Transfer this solution to the dropping funnel.
-
Reaction Initiation: Cool the NaH suspension to 0 °C using an ice bath. Add the solution from the dropping funnel dropwise to the stirred suspension over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate mobile phase. The disappearance of the starting acetophenone spot indicates reaction completion.
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of 10 mL of cold water.
-
Acidification and Extraction: Acidify the aqueous mixture to a pH of ~5 using 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 20 mL) and saturated sodium chloride solution (20 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 3-(3-bromo-5-fluorophenyl)-3-oxopropanenitrile (2) as a solid.
Part II: Synthesis of this compound (Target Compound 3)
Principle & Mechanism
The formation of the 3-aminopyrazole ring is achieved through a cyclocondensation reaction between the β-ketonitrile intermediate (2) and hydrazine.[6][7] The reaction is typically catalyzed by an acid, such as glacial acetic acid, which also serves as the solvent. The mechanism involves the initial nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl, followed by an intramolecular attack of the second hydrazine nitrogen on the nitrile carbon, leading to cyclization and subsequent tautomerization to the stable aromatic pyrazole ring.
Caption: Proposed mechanism for pyrazole formation.
Safety Precautions for Hydrazine Handling
Hydrazine and its hydrates are highly toxic, corrosive, and potential carcinogens.[8][9][10] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood.[8][10]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and double-layered nitrile or neoprene gloves.[8][11]
-
Storage: Store hydrazine in a cool, dry, well-ventilated area away from heat, ignition sources, acids, and oxidizing agents.[11][12] Use secondary containment.[11]
-
Spill & Exposure: In case of a spill, evacuate the area and call emergency responders.[10] For skin/eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][10]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-ketonitrile intermediate (2) (2.42 g, 10.0 mmol) in 20 mL of glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (0.75 mL, ~15.0 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (1:1 hexane/ethyl acetate).
-
Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 100 mL of crushed ice with stirring.
-
Neutralization: Carefully neutralize the acidic solution by the portion-wise addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any residual salts.
-
Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol to afford pure this compound (3).
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Signals corresponding to the pyrazole C4-H (singlet, ~6.0-6.5 ppm), aromatic protons on the phenyl ring (multiplets, ~7.0-8.0 ppm), and broad singlets for the NH and NH₂ protons.[5][13] |
| ¹³C NMR | Resonances for the pyrazole ring carbons and the substituted phenyl ring carbons. The carbon bearing the bromine and fluorine will show characteristic splitting patterns.[14] |
| Mass Spec (ESI) | Calculated m/z for C₉H₇BrFN₃ [M+H]⁺: 255.98. The spectrum should show the characteristic isotopic pattern for a bromine-containing compound.[14] |
Conclusion
This application note details a reliable and efficient two-stage synthesis for this compound, a valuable building block for drug discovery. The protocol begins with the synthesis of a key β-ketonitrile intermediate from commercially available materials, followed by a robust acid-catalyzed cyclization with hydrazine. The described methodologies, including rigorous safety precautions for handling hazardous reagents, provide a comprehensive guide for researchers to produce this and structurally related aminopyrazole compounds for further investigation in medicinal chemistry programs.
References
- Current Organic Chemistry. (n.d.). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies.
-
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved February 23, 2026, from [Link]
- Royal Society of Chemistry. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones.
- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Fisher Scientific. (2009, September 22). Hydrazine - SAFETY DATA SHEET.
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
- NISCAIR-CSIR. (2023, May). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. Indian Journal of Chemistry, 62B, 465-476.
- Fisher Scientific. (2025, August 13). Hydrazine hydrate - SAFETY DATA SHEET.
- University of California, Santa Barbara. (n.d.). Hydrazine Standard Operating Procedure.
- National Center for Biotechnology Information. (2023, July 21). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors.
- ResearchGate. (2025, August 7). Oxidative Cyclization of Chalcones in the Presence of Sulfamic Acid as Catalyst. Synthesis, Biological Activity, and Thermal Properties of 1,3,5-Trisubstituted Pyrazoles.
- ResearchGate. (n.d.). Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from 3-oxo-3-arylpropanenitrile 5a-c.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- SciELO. (2013, August). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 133-137.
- Wiley Online Library. (n.d.). Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry.
- MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.
- MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- National Center for Biotechnology Information. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
- ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.
- Organic Syntheses. (n.d.). Acetophenone, 3-bromo.
- ChemicalBook. (n.d.). 2-Bromo-4'-fluoroacetophenone synthesis.
- Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
- Ossila. (n.d.). 3′-Bromo-4′-fluoroacetophenone | 1007-15-4.
- Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
- ResearchGate. (2025, August 10). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles.
- National Center for Biotechnology Information. (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase.
- Scientific Research Publishing. (2015, June 30). A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.
- MDPI. (2023, October 5). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
- Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles.
- Thermo Scientific Chemicals. (n.d.). 3'-Bromo-5'-fluoroacetophenone, 96% 5 g.
- ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).
- Allfluoro Pharmaceutical Co. Ltd. (n.d.). 3'-Bromo-5'-fluoroacetophenone,105515-20-6.
- PubMed. (2013, August 15). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media.
- SciSpace. (2013, November 15). Synthesis of 5-Aryl-3-(5-Bromo-3-Benzofuran-2-yl)-1-Pyrazole as Antimicrobial Agent.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
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- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
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- 9. fishersci.com [fishersci.com]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 14. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | MDPI [mdpi.com]
protocol for cyclization of beta-ketonitriles to aminopyrazoles
Application Note: Protocol for the Cyclization of -Ketonitriles to Aminopyrazoles
Abstract & Strategic Value
The 5-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for numerous kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines). This Application Note provides a definitive guide to synthesizing 5-aminopyrazoles from
Mechanistic Insight & Reaction Logic
The cyclization of
-
Nucleophilic Attack (C=O): The terminal nitrogen of hydrazine attacks the ketone carbonyl (kinetically favored over the nitrile).
-
Hydrazone Formation: Elimination of water yields the hydrazone intermediate.[1][2]
-
Intramolecular Cyclization: The second hydrazine nitrogen attacks the electrophilic nitrile carbon.
-
Tautomerization: The resulting imine-enamine system tautomerizes to the aromatic 5-aminopyrazole.
Key Technical Insight: The choice of solvent is critical. Protic solvents like ethanol are preferred not just for solubility, but because they facilitate the proton transfers required for the final aromatization step.
Visualization: Mechanistic Pathway
Figure 1: Step-wise mechanistic progression from linear precursors to the aromatic heterocycle.
Critical Experimental Parameters
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 eq Nitrile : 1.1–1.2 eq Hydrazine | Slight excess of hydrazine drives the equilibrium forward and prevents azine (dimer) formation. |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Polar protic solvents stabilize the transition states and solubilize the polar hydrazine hydrate. |
| Temperature | Reflux ( | Required to overcome the activation energy for the nitrile attack (the rate-determining step). |
| Catalyst | None or weak acid (AcOH) | Reaction is often autocatalytic; however, acetic acid can accelerate hydrazone formation in sluggish substrates. |
Experimental Protocols
Protocol A: Standard Thermal Cyclization (Batch Scale-Up)
Best for: Gram-scale synthesis, substrates with thermal sensitivity, and labs without microwave reactors.
Reagents:
- -Ketonitrile substrate (1.0 equiv)
-
Hydrazine monohydrate (64-65%
, 1.2 equiv) -
Absolute Ethanol (5–10 mL per gram of substrate)
Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the
-ketonitrile and absolute ethanol. Stir until dissolved or well-dispersed. -
Addition: Add hydrazine monohydrate dropwise over 5 minutes at room temperature. Caution: Exothermic reaction.
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring.-
Monitoring: Check by TLC or LCMS after 2 hours. Most reactions complete within 3–6 hours.
-
-
Workup (Scenario 1 - Precipitate): If the product precipitates upon cooling:
-
Cool to
in an ice bath. -
Filter the solid under vacuum.
-
Wash the cake with cold ethanol (
volumes) and diethyl ether ( volume).
-
-
Workup (Scenario 2 - Soluble): If the product remains in solution:
-
Concentrate the solvent to ~20% volume under reduced pressure.
-
Dilute with ice-cold water to induce precipitation, then filter.
-
Alternatively: Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.
-
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Library generation, sluggish substrates, and "Green Chemistry" applications.
Reagents:
- -Ketonitrile substrate (0.5 mmol)
-
Hydrazine hydrate (0.6 mmol)
-
Solvent: Ethanol (2 mL) OR Water (2 mL) for green chemistry.
Procedure:
-
Loading: In a 10 mL microwave process vial, combine the nitrile, hydrazine, and solvent. Cap the vial with a crimp top.
-
Irradiation: Heat to
for 10–20 minutes (dynamic power mode).-
Note: Water is an excellent solvent here due to its high dielectric constant, coupling efficiently with microwave energy.
-
-
Isolation:
-
Decap the vial.
-
If using water: The product often crashes out as a solid. Filter and wash with water.
-
If using EtOH: Concentrate via centrifugal evaporation (Genevac) or nitrogen blow-down.
-
Purification & Characterization Strategy
High-purity aminopyrazoles are prone to oxidation (browning) if stored impure. Immediate purification is recommended.
Recrystallization (Gold Standard):
-
Solvent: Ethanol/Water mixtures or pure Methanol are most effective.
-
Technique: Dissolve crude solid in boiling ethanol. Add hot water dropwise until slight turbidity persists. Re-heat to clear, then cool slowly to
.
Analytical Validation:
-
NMR (DMSO-
):-
Look for the disappearance of the nitrile
-protons (singlet at ~4.0 ppm in starting material). -
Diagnostic Signal: A broad singlet for the
group (typically 4.5–6.5 ppm) and the pyrazole (broad, >11 ppm). -
C-4 Proton: A sharp singlet around 5.5–6.0 ppm (if C-4 is unsubstituted).
-
Visualization: Workflow Decision Tree
Figure 2: Decision matrix for synthesis and downstream processing.
Safety & Handling (Hydrazine)
CRITICAL WARNING: Hydrazine hydrate is highly toxic, a severe skin sensitizer, and a suspected carcinogen.
-
Containment: Always handle hydrazine in a functioning fume hood.
-
Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize hydrazine to nitrogen gas.
-
Azine Formation: Avoid using a large excess of ketone relative to hydrazine, as this promotes the formation of azines (dimers), which are often insoluble and difficult to separate from the product.
References
-
Beilstein J. Org. Chem. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 179–197. [Link]
-
Org. Synth. "3(5)-Aminopyrazole."[3][4][5] Organic Syntheses, Coll. Vol. 5, p.39 (1973); Vol. 48, p.8 (1968). [Link]
-
PMC. "Synthesis and Biological Evaluation of 5-Aminopyrazoles." National Institutes of Health (NIH) / PMC. [Link]
-
J. Org. Chem. "Organocatalytic Dearomatization of 5-Aminopyrazoles."[6] The Journal of Organic Chemistry, 2024.[7] [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
Suzuki coupling reactions using 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine
Executive Summary
This application note details the synthetic strategies for functionalizing 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine via Suzuki-Miyaura cross-coupling. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, BRAF, VEGFR).
The primary challenge with this substrate is the coexistence of a reactive aryl bromide with two potent catalyst poisons: a primary exocyclic amine (–NH₂) and an acidic endocyclic pyrazole nitrogen (–NH). Standard palladium protocols often fail due to metal coordination by these nitrogen centers. This guide presents two validated workflows:
-
Method A (Direct Coupling): Utilizes next-generation Buchwald precatalysts to couple the unprotected substrate.
-
Method B (Protected Route): A robust, classical approach utilizing transient protection groups for scale-up reliability.
Substrate Analysis & Reactivity Profile
Understanding the electronic and steric environment of the substrate is prerequisite to catalyst selection.
| Feature | Chemical Nature | Impact on Suzuki Coupling |
| Aryl Bromide (C-Br) | Electrophile | Reactive Site. The meta-fluorine atom exerts an inductive withdrawing effect (-I), slightly activating the C-Br bond for oxidative addition compared to a non-fluorinated phenyl ring. |
| Exocyclic Amine (-NH₂) | Nucleophile / Ligand | Catalyst Poison. High tendency to bind Pd(II) species, displacing phosphine ligands and arresting the catalytic cycle (formation of Pd-amine dead-end complexes). |
| Pyrazole (-NH) | Acidic Proton (pKa ~14) | Base Consumer. Under basic Suzuki conditions, this proton is removed, generating a pyrazolate anion. This species can form stable, unreactive polymeric complexes with Palladium. |
| Fluorine (-F) | Electron Withdrawing | Metabolic Stability. Provides metabolic resistance to the final drug candidate but does not significantly interfere with the coupling chemistry. |
Decision Matrix & Workflow
The following decision tree outlines the logical selection between Method A and Method B based on project scale and available resources.
Figure 1: Strategic decision tree for selecting the optimal coupling pathway.
Method A: Direct Coupling (Unprotected)
Rationale: This method utilizes XPhos Pd G2 (or G3), a palladacycle precatalyst. The bulky biaryl phosphine ligand (XPhos) creates a steric shield around the palladium center, preventing the substrate's amine and pyrazole nitrogens from coordinating and poisoning the catalyst.
Reagents:
-
Substrate: 1.0 equiv.
-
Boronic Acid/Ester: 1.2 – 1.5 equiv.
-
Catalyst: XPhos Pd G2 (2–5 mol%).[1]
-
Base: K₃PO₄ (3.0 equiv, 0.5 M in H₂O).
-
Solvent: 1,4-Dioxane or THF.
Protocol:
-
Charge: To a microwave vial or round-bottom flask equipped with a stir bar, add the aminopyrazole substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).
-
Solvent: Add 1,4-Dioxane (concentration ~0.1 M).
-
Base: Add aqueous K₃PO₄ (3.0 equiv). Note: The high concentration of base helps suppress the inhibitory effect of the pyrazole NH.
-
Degas: Sparge the biphasic mixture with Argon or Nitrogen for 5–10 minutes. Critical: Oxygen promotes homocoupling and catalyst decomposition.
-
Reaction:
-
Thermal: Heat to 80–100°C for 4–12 hours.
-
Microwave: Irradiate at 110°C for 30–60 minutes.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (typically DCM/MeOH gradients due to polarity).
Method B: Protected Route (Scale-Up Optimized)
Rationale: For multi-gram scale-up, the cost of XPhos Pd G2 becomes prohibitive, and purification of polar aminopyrazoles can be difficult. Protecting the amine renders the molecule lipophilic (easier purification) and prevents catalyst poisoning, allowing the use of cheaper, standard catalysts like Pd(dppf)Cl₂.
Step 1: Protection (Boc-Strategy)
-
Reagents: Boc₂O (2.5 equiv), DMAP (0.1 equiv), THF, TEA.
-
Process: Treat the substrate with Boc₂O. This typically yields the bis-Boc species (one on the exocyclic amine, one on the pyrazole nitrogen) or the tris-Boc species.
-
Outcome: A lipophilic intermediate that does not bind metals.
Step 2: Suzuki Coupling
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%).
-
Base: Na₂CO₃ (2.0 equiv, aq).
-
Solvent: Dioxane/Water (4:1).[3]
-
Conditions: 80°C, 4–6 hours.
-
Note: The Boc group on the pyrazole ring is labile and may partially cleave under basic Suzuki conditions. This is acceptable as long as the exocyclic amine remains protected.
Step 3: Global Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Process: Stir at room temperature for 1–2 hours.
-
Workup: Neutralize with NaHCO₃ or NaOH to precipitate the free base product.
Troubleshooting & Optimization
| Problem | Diagnosis | Solution |
| No Reaction (Starting Material Recovered) | Catalyst Poisoning | Switch to Method A with XPhos or SPhos. Ensure thorough degassing.[4] |
| Protodeboronation | Boronic Acid Instability | Use Boronic Esters (Pinacol) instead of acids. Lower temperature. Use anhydrous conditions with CsF or K₃PO₄ (solid). |
| Dehalogenation (Hydrodebromination) | Hydride Source Present | This is common in alcoholic solvents (Ethanol/Isopropanol). Switch to Dioxane or Toluene . Reduce reaction time. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | The ligand is dissociating. Add free ligand (e.g., 2 mol% extra XPhos) to stabilize the active Pd species. |
Mechanistic Visualization: The "Poisoning" Pathway
The diagram below illustrates why standard catalysts fail and how bulky ligands (L) prevent the formation of the inactive complex.
Figure 2: Competition between productive oxidative addition and amine-induced catalyst deactivation.
References
-
Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[5] Angewandte Chemie International Edition, vol. 45, no.[5] 21, 2006, pp. 3484-3488. Link
-
Vertex Pharmaceuticals. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development, vol. 16, no. 3, 2012. (Discusses sulfur/amine poisoning mechanisms). Link
-
Jedinák, L., et al. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, vol. 82, no.[6] 1, 2017, pp. 157–169.[6] Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. Link
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
reagents for preparing 3-amino-5-arylpyrazoles
Core Directive & Executive Summary
The 3-amino-5-arylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., JNK3, p38 MAPK), anti-inflammatory agents (COX-2 inhibitors), and GPCR ligands. Its structural versatility lies in the pyrazole ring's ability to act as both a hydrogen bond donor and acceptor, mimicking the ATP adenine ring in kinase binding pockets.
This guide provides a definitive technical workflow for preparing this scaffold. Unlike generic textbook descriptions, we focus on controlling regiochemistry , maximizing purity through salt formation, and scalable purification protocols.
Key Technical Insight: While the condensation of
Scientific Foundation & Mechanism
The Synthetic Pathway
The most robust route to 3-amino-5-arylpyrazoles is the cyclocondensation of benzoylacetonitriles (3-oxo-3-arylpropanenitriles) with hydrazine .
-
Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the ketone carbonyl (more electrophilic than the nitrile) to form a hydrazone intermediate.
-
Cyclization: The second nitrogen of the hydrazine attacks the nitrile carbon.
-
Tautomerization: An imine-enamine tautomerization yields the aromatic pyrazole system.
Note on Tautomerism: For
Mechanistic Visualization
Figure 1: Mechanistic pathway for the condensation of benzoylacetonitrile with hydrazine.
Reagent Selection Guide
The choice of reagents determines the yield and the workup complexity.
| Component | Reagent Option | Recommendation | Technical Rationale |
| Electrophile | Benzoylacetonitrile | Primary Choice | Readily available; direct precursor. Electron-withdrawing groups on the aryl ring accelerate the reaction. |
| 3-Dimethylamino-acrylonitrile | Alternative | Used for regioselective synthesis of N-substituted derivatives but requires an extra synthetic step (DMF-DMA reaction). | |
| Nucleophile | Hydrazine Hydrate (60-80%) | Standard | Effective for general synthesis. Excess (2-3 eq) is required to prevent azine (dimer) formation. |
| Hydrazine Monohydrochloride | High Purity | Allows pH control. Slow release of free hydrazine minimizes side reactions. Recommended for scale-up. | |
| Aryl Hydrazines ( | Specific | WARNING: Drastically alters regioselectivity. Usually favors 5-amino-1-aryl-3-phenylpyrazole . | |
| Solvent | Ethanol (Abs.) | Standard | Excellent solubility for reagents; product often crystallizes upon cooling (recrystallization solvent). |
| Toluene | Scale-up | Allows azeotropic removal of water (Dean-Stark), driving the reaction to completion. |
Detailed Experimental Protocols
Protocol A: Standard Synthesis (Research Scale)
Best for: Rapid synthesis of libraries (100 mg - 5 g scale).
Reagents:
-
Benzoylacetonitrile (1.0 equiv)
-
Hydrazine Hydrate (3.0 equiv)
-
Ethanol (Absolute, 5-10 mL per mmol substrate)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoylacetonitrile (e.g., 10 mmol, 1.45 g) in absolute ethanol (30 mL).
-
Addition: Add hydrazine hydrate (30 mmol, ~1.5 mL) dropwise at room temperature. Caution: Exothermic.[1]
-
Catalysis: Add 2-3 drops of glacial acetic acid. (Acid catalysis activates the nitrile for the cyclization step).
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes; Product is typically lower than starting material). -
Workup:
-
Concentrate the solvent to ~20% of the original volume under reduced pressure.
-
Cool the flask to
(ice bath). The product should precipitate as off-white/yellow crystals. -
Filter the solid and wash with cold ethanol (
mL) followed by cold diethyl ether.
-
-
Purification: Recrystallize from boiling ethanol.
Protocol B: High-Purity Salt Method (Scale-Up)
Best for: >10 g scale, ensuring minimal azine impurity.
Reagents:
-
Benzoylacetonitrile (1.0 equiv)
-
Hydrazine Monohydrochloride (1.1 equiv)
-
Sodium Acetate (1.1 equiv) or NaOH (to adjust pH)
-
Ethanol/Water (3:1 mixture)
Procedure:
-
Preparation: Dissolve hydrazine monohydrochloride (1.1 equiv) and sodium acetate (1.1 equiv) in Ethanol/Water (3:1). Stir for 10 min to generate free hydrazine in situ.
-
Reaction: Add benzoylacetonitrile (1.0 equiv) slowly.
-
Heating: Reflux for 4–6 hours.
-
Isolation: Distill off the ethanol. The residue will consist of the product and NaCl.
-
Extraction: Add water to dissolve the salt. Filter the insoluble crude pyrazole.
-
Purification: Recrystallize from Ethanol/Water (9:1).
Critical Regioselectivity Analysis
When using substituted hydrazines (
-
Scenario: Reaction of Benzoylacetonitrile + Phenylhydrazine.
-
Dominant Product: 5-amino-1,3-diphenylpyrazole .
-
Targeting the Inverse Isomer (3-amino-1,5-diphenylpyrazole):
-
This is difficult via direct condensation.
-
Strategy: Requires pre-functionalized precursors (e.g., reaction of enaminones) or specific solvent controls, but direct condensation almost always favors the 5-amino isomer.
-
Regioselectivity Decision Tree
Figure 2: Decision matrix for reagent selection based on desired substitution pattern.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield / Oiling Out | Incomplete cyclization or impure starting material. | Ensure reflux is vigorous. Use the Salt Method (Protocol B) to control kinetics. If oil forms, scratch with glass rod and cool slowly. |
| Azine Formation | Hydrazine deficiency. | Use excess hydrazine (2.5–3.0 equiv). Azines are yellow/orange insoluble solids; filter them off while hot if present. |
| Regioisomer Mixture | Using substituted hydrazine. | Verify isomer by NOE NMR. The 5-amino isomer usually shows NOE between the N-substituent and the C4-H. |
| Colored Impurities | Oxidation of amino group. | Perform recrystallization with a pinch of activated charcoal. |
References
-
Review of Aminopyrazoles in Medicinal Chemistry
-
Regioselectivity in Pyrazole Synthesis
-
A. R. Katritzky et al., "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles," J. Org. Chem., 2008. Link
-
-
Synthesis of 3-Amino-5-Arylpyrazoles (Standard Protocol)
-
Organic Syntheses, Coll. Vol. 5, p. 39 (1973); Vol. 48, p. 8 (1968). Link
-
-
Microwave-Assisted & Green Methods
-
J. Khalafy et al., "A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles," S. Afr. J. Chem., 2013. (Demonstrates aqueous/ethanol media utility). Link
-
-
Purification & Properties
-
Thermo Scientific Chemicals, "3-Amino-5-phenylpyrazole Product Specification." Link
-
Sources
- 1. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Functionalization of the Amino Group in 5-Arylpyrazoles for Drug Discovery and Materials Science
Introduction: The 5-Arylpyrazole Scaffold - A Privileged Motif in Modern Chemistry
The 5-arylpyrazole moiety has emerged as a "privileged structure" in medicinal chemistry and materials science.[1] Its unique electronic properties and spatial arrangement allow for diverse interactions with biological targets, making it a cornerstone for the development of novel therapeutics.[2] Derivatives of 5-aminopyrazoles are particularly valuable as they serve as versatile building blocks for a vast array of bioactive compounds, including potent enzyme inhibitors for oncology, inflammation, and infectious diseases.[1][3] The amino group at the 5-position is a key handle for synthetic diversification, enabling chemists to modulate the physicochemical and pharmacological properties of the molecule with precision.[4][5] This technical guide provides an in-depth exploration of the primary strategies for the functionalization of this critical amino group, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Functionalization Strategies: A Chemist's Guide to Diversification
The nucleophilic nature of the 5-amino group allows for a variety of chemical transformations. The most common and impactful functionalization strategies include acylation, sulfonylation, alkylation, arylation, and diazotization. Each of these methods opens a gateway to a distinct chemical space, offering a tailored approach to molecular design.
N-Acylation: Crafting Amides for Enhanced Potency and Selectivity
The conversion of the 5-amino group to an amide is a widely employed strategy in medicinal chemistry. The resulting N-acylpyrazoles often exhibit improved biological activity and metabolic stability.[6] This transformation is typically achieved by reacting the 5-aminopyrazole with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.
Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. Subsequent elimination of a leaving group (e.g., chloride) and deprotonation by a base yields the stable amide product. The choice of base is crucial to neutralize the acid byproduct and to prevent side reactions.
Diagram 1: General Workflow for N-Acylation of 5-Arylpyrazoles
Caption: A streamlined workflow for the N-acylation of 5-arylaminopyrazoles.
Protocol 1: Synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)acetamide
Materials:
-
5-Amino-1,3-diphenyl-1H-pyrazole
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 5-amino-1,3-diphenyl-1H-pyrazole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Data Summary for N-Acylation Reactions:
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetic anhydride | p-TsOH | Ethanol | 1-2 | 85-95 | [6] |
| Benzoyl chloride | Triethylamine | THF | 3-5 | 80-90 | [7] |
| Oxalyl chloride | Pyridine | DCM | 2-3 | 75-85 | [6] |
N-Sulfonylation: Introducing the Sulfonamide Moiety for Therapeutic Targeting
The introduction of a sulfonamide group can significantly impact the biological activity of a molecule, often enhancing its ability to act as a kinase inhibitor.[8] The synthesis of N-sulfonylated 5-arylpyrazoles is readily achieved by reacting the parent amine with a sulfonyl chloride in the presence of a base.
Mechanistic Rationale: Similar to acylation, N-sulfonylation proceeds through a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically facilitated by a base like pyridine or triethylamine, which neutralizes the generated HCl.
Protocol 2: Synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzenesulfonamide
Materials:
-
5-Amino-1,3-diphenyl-1H-pyrazole
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve 5-amino-1,3-diphenyl-1H-pyrazole (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).
-
Cool the solution to 0 °C.
-
Add benzenesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight. Monitor by TLC.
-
Work-up the reaction by adding 1 M HCl and extracting with DCM.
-
Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
N-Alkylation and N-Arylation: Expanding the Chemical Space
Direct N-alkylation and N-arylation of the 5-amino group provide access to a diverse range of secondary and tertiary amines, which are valuable for structure-activity relationship (SAR) studies.[9][10]
N-alkylation can be achieved using various alkylating agents such as alkyl halides or by reductive amination.[11] Regioselectivity can be a challenge with unsymmetrical pyrazoles, but modern methods offer improved control.[12]
Protocol 3: Reductive Amination for N-Alkylation
Materials:
-
5-Amino-1,3-diphenyl-1H-pyrazole
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of 5-amino-1,3-diphenyl-1H-pyrazole (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Extract the product with DCM, wash with brine, and dry over Na₂SO₄.
-
Concentrate and purify by chromatography.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14] This reaction allows for the coupling of the 5-aminopyrazole with a wide range of aryl halides or triflates, providing access to N-aryl derivatives that are often difficult to synthesize via traditional methods.[15][16]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rroij.com [rroij.com]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Functionalization of the 3-Bromo-5-fluorophenyl Scaffold
Strategic Overview
The 3-bromo-5-fluorophenyl moiety represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its unique substitution pattern (meta-meta relative to the connection point), which offers two distinct strategic advantages:
-
Electronic Modulation: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) without the steric bulk of larger halogens, modulating the pKa of neighboring functional groups and improving metabolic stability by blocking the P450-labile meta position.
-
Orthogonal Reactivity: The bromine atom serves as a "soft" handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the fluorine-carbon bond remains inert under standard coupling conditions. This allows for the precise, sequential construction of complex biaryl architectures.
This guide details the preparation of three critical intermediates derived from this scaffold: the benzoic acid (via lithiation), the aniline (via reduction), and biaryl derivatives (via chemoselective coupling).
Synthetic Workflow
Figure 1: Divergent synthesis pathways for key 3-bromo-5-fluorophenyl intermediates. Note the orthogonal reactivity utilized in each pathway.
Protocol 1: Regioselective Synthesis of 3-Bromo-5-fluorobenzoic Acid
Rationale: Direct electrophilic substitution (e.g., bromination of 3-fluorobenzoic acid) often yields mixtures of isomers. The most reliable method for high-purity synthesis is the halogen-lithium exchange of 1,3-dibromo-5-fluorobenzene. The bromine atoms are activated for exchange, while the fluorine remains inert at cryogenic temperatures.
Mechanism:
Materials
-
Substrate: 1,3-Dibromo-5-fluorobenzene (1.0 eq)
-
Reagent: n-Butyllithium (2.5 M in hexanes, 1.05 eq)
-
Electrophile: Dry CO₂ gas (excess) or Dry Ice
-
Solvent: Anhydrous THF (freshly distilled or from SPS)
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer. Maintain a positive pressure of nitrogen.
-
Dissolution: Charge the flask with 1,3-dibromo-5-fluorobenzene (e.g., 5.0 g, 19.7 mmol) and anhydrous THF (50 mL).
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Lithiation: Add n-BuLi (8.3 mL, 20.7 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes.
-
Critical Control Point: The internal temperature must not exceed -70°C. Higher temperatures risk double lithiation or benzyne formation.
-
-
Equilibration: Stir the mixture at -78°C for 45–60 minutes. The solution typically turns a light yellow/orange.
-
Quench (Carboxylation): Introduce a stream of dry CO₂ gas into the solution (via a needle/cannula submerged in the liquid) for 30 minutes. Alternatively, pour the reaction mixture onto crushed dry ice.
-
Observation: The mixture will become a thick slurry as the lithium carboxylate precipitates.
-
-
Workup: Allow the mixture to warm to room temperature. Quench with 1M HCl (50 mL) until pH < 2.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from Ethanol/Water or Hexanes/EtOAc to yield white crystals.
Expected Yield: 85-92% Key Analytical Data: ¹H NMR (DMSO-d₆) typically shows three distinct aromatic protons due to the asymmetry introduced by the carboxylic acid.
Protocol 2: Chemoselective Suzuki-Miyaura Coupling
Rationale: The 3-bromo-5-fluorophenyl scaffold allows for chemoselective coupling.[2][3] The C-Br bond (BDE ~68 kcal/mol) undergoes oxidative addition with Pd(0) significantly faster than the C-F bond (BDE ~115 kcal/mol). This protocol demonstrates how to couple an aryl boronic acid to the bromine site without defluorination.
Materials
-
Substrate: 1-Bromo-3-fluoro-5-(functional_group)benzene (e.g., the acid from Protocol 1 or the aniline).
-
Partner: Phenylboronic acid (1.1 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%). Chosen for its robustness and resistance to defluorination compared to phosphine-free systems.
-
Base: K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
Step-by-Step Methodology
-
Degassing: In a reaction vial, combine the aryl bromide (1.0 mmol), boronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol). Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed Dioxane (4 mL) and Water (1 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) quickly under a counter-flow of Argon.
-
Reaction: Heat the mixture to 80-90°C for 4–12 hours.
-
Note: Do not exceed 100°C if possible, to avoid activation of the C-F bond, although C-F activation usually requires specialized ligands (e.g., bulky phosphines) and higher temps.
-
-
Monitoring: Monitor by HPLC/TLC. The starting bromide should disappear; the fluoride signal in ¹⁹F NMR should shift but remain present.
-
Workup: Filter through a Celite pad, dilute with EtOAc, wash with water, and purify via flash chromatography.
Protocol 3: Preparation of 3-Bromo-5-fluoroaniline
Rationale: While palladium-catalyzed amination (Buchwald-Hartwig) of 1,3-dibromo-5-fluorobenzene is possible, it often requires expensive ligands and can suffer from bis-amination. The reduction of 1-bromo-3-fluoro-5-nitrobenzene remains the most robust, scalable industrial method (Source 1.1). The Iron/Ammonium Chloride method is preferred over hydrogenation (H₂/Pd-C) to prevent concomitant hydrodehalogenation (loss of Br or F).
Materials
-
Substrate: 1-Bromo-3-fluoro-5-nitrobenzene (1.0 eq).
-
Reductant: Iron Powder (325 mesh, 5.0 eq).
-
Electrolyte: Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Solvent: Ethanol/Water (3:1 v/v).
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, suspend Iron powder (29.0 g, ~0.5 mol) and NH₄Cl (20.0 g) in Water (50 mL).
-
Activation: Heat the aqueous suspension to 90°C with vigorous stirring for 15 minutes to activate the iron surface (etching).
-
Addition: Add the substrate, 1-bromo-3-fluoro-5-nitrobenzene (24.0 g, ~0.11 mol), dissolved in Ethanol (150 mL) portion-wise to the hot mixture.
-
Safety: The reaction is exothermic. Control addition rate to maintain gentle reflux.
-
-
Reflux: Stir at reflux (approx. 80°C) for 2–4 hours.
-
Endpoint: TLC should show conversion of the yellow nitro compound to a fluorescent amine spot (often blueish under UV).
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.
-
Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate.[1]
-
Purification: The crude aniline is often pure enough (>95%) for subsequent steps. If necessary, purify by vacuum distillation (bp ~103-105°C at 7 mmHg) or column chromatography (Hexane/EtOAc).
Expected Yield: 85-90%
Analytical & Quality Control
For intermediates containing the 3-bromo-5-fluorophenyl moiety, ¹⁹F NMR is an indispensable QC tool.
| Compound | ¹H NMR Characteristic (approx.) | ¹⁹F NMR (vs CFCl₃) |
| 1,3-Dibromo-5-fluorobenzene | δ 7.4 (s, 1H), 7.2 (d, 2H) | -110 ppm |
| 3-Bromo-5-fluorobenzoic acid | δ 7.9 (s), 7.7 (d), 7.6 (d) | -112 ppm |
| 3-Bromo-5-fluoroaniline | δ 6.5-6.8 (m, 3H), 5.4 (br s, NH₂) | -114 ppm |
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Yield in Acid Synthesis | Temperature > -70°C during nBuLi addition. | Use internal thermometer; add nBuLi slower down the flask wall. |
| Defluorination in Suzuki | Reaction temp too high or ligand too electron-rich. | Switch to Pd(dppf)Cl₂; keep temp < 90°C. |
| Debromination in Aniline Synthesis | Hydrogenation used instead of chemical reduction. | Use Fe/NH₄Cl or SnCl₂ instead of H₂/Pd. |
References
-
Synthesis of 3-bromo-5-fluoroaniline. PrepChem.com. Accessed Oct 2023. Link
-
Technique for preparing 3-bromo-5-trifluoromethylaniline. Google Patents (CN101168510A). Provides analogous reduction conditions for electron-deficient bromo-anilines. Link
-
Navigating the Suzuki Coupling Landscape. BenchChem Application Note. Comparative analysis of halo-pyridine/benzene reactivity. Link
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. Discusses activation energies of C-F vs C-Br. Link
-
Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol. BenchChem Technical Support. Details lithiation protocols for fluorinated aromatics. Link
Sources
Troubleshooting & Optimization
improving solubility of 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine in DMSO
Ticket Subject: Improving solubility of 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine in DMSO Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are encountering solubility challenges with This compound . This compound presents a specific "solubility paradox" common in kinase inhibitor scaffolds: it possesses a polar H-bonding core (aminopyrazole) flanked by a lipophilic, halogenated aryl ring.
While DMSO is the correct primary solvent, the 3-bromo-5-fluoro substitution significantly increases the crystal lattice energy (via
This guide provides a root-cause analysis and three specific troubleshooting modules to resolve your issue.
Module 1: Initial Dissolution (The "Make-up" Phase)
User Issue: "I added DMSO to the solid, but it remains cloudy or has visible particulates even at 10-50 mM."
Root Cause: Kinetic vs. Thermodynamic Solubility
The halogenated phenyl ring creates a stable crystal packing arrangement. At room temperature, the solvent (DMSO) cannot easily overcome the lattice energy to solvate the individual molecules, even if the compound is thermodynamically soluble at that concentration. You are stuck in a kinetic trap .
Protocol: The "Energy Spike" Method
Do not simply stir longer. You must input energy to break the lattice.
-
Seal the Vial: Ensure the cap is tight to prevent water absorption.
-
Thermal Shock: Place the vial in a water bath at 37°C to 45°C for 10 minutes.
-
Why: Increases the kinetic energy of the solvent molecules and lowers the viscosity of DMSO, improving penetration into the crystal lattice.
-
-
Ultrasonic Disruption: Transfer immediately to a bath sonicator. Sonicate for 15 minutes (sweep mode if available).
-
Note: Visual clarity is not enough. Hold the vial up to a light source and invert; look for "schlieren" lines (swirls of density) which indicate incomplete solvation.
-
-
Vortex: Vortex vigorously for 30 seconds.
Advanced Intervention: The Acid Spike
If the compound remains stubborn at high concentrations (>50 mM), the basicity of the exocyclic amine (approx pKa ~4-5) and pyrazole can be leveraged.
-
Action: Add 1-2 equivalents of HCl (or TFA) relative to the compound concentration.
-
Mechanism: Protonating the amine/pyrazole disrupts the intermolecular H-bond network of the crystal and introduces charge repulsion, drastically increasing solubility in polar media.
-
Warning: Only use this if your downstream assay can tolerate acidic residues.
Module 2: Storage & Stability (The "Wet DMSO" Trap)
User Issue: "My stock solution was clear yesterday, but today there is a fine precipitate at the bottom."
Root Cause: Hygroscopic Crash-out
DMSO is aggressively hygroscopic.[1][2] It can absorb up to 10% water by weight within 24 hours if left uncapped. Your compound, being lipophilic (due to the bromo/fluoro-phenyl group), is highly intolerant to water. As water concentration in DMSO rises, the solvent power drops exponentially.
Table 1: Impact of Water Absorption on DMSO Solvency
| Exposure Time (Open Vial) | Approx. Water Content (% w/w) | Solubility Impact on Lipophilic Aminopyrazoles |
| 0 hours (Fresh) | < 0.1% | Optimal (Clear solution) |
| 1 hour | 0.5 - 1.0% | Risk Zone (Metastable supersaturation) |
| 4 hours | 3.0 - 5.0% | Critical (Nucleation of crystals begins) |
| 24 hours | > 10% | Precipitation (Visible solid formation) |
Troubleshooting Protocol
-
Desiccated Storage: Always store DMSO stocks in a desiccator or sealed with Parafilm.
-
Single-Use Aliquots: Avoid repeated freeze-thaw cycles. Each thaw introduces atmospheric moisture. Aliquot your 100 mM master stock into small volumes (e.g., 20 µL) immediately after preparation.
-
Visual Check: Before use, thaw completely at room temperature (or 37°C). Never pipet from a frozen/slushy stock , as the solute concentrates in the liquid phase, leading to inaccurate dosing.
Module 3: Assay Transfer (The "Solubility Cliff")
User Issue: "The stock is clear, but when I dilute it into cell media or buffer, it precipitates immediately."
Root Cause: The Repolarization Shock
When you pipette hydrophobic DMSO stock into an aqueous buffer, the DMSO diffuses away from the compound faster than the compound can solvate in the water. This creates a local zone of supersaturation, causing the compound to "crash out" as amorphous aggregates.
Visualizing the Mechanism
Figure 1: The "Solubility Cliff" mechanism. Direct injection into buffer often leads to precipitation (Red path). Step-down dilution (Dotted path) mitigates this.
Protocol: The Serial Step-Down
Avoid jumping from 100% DMSO to 1% DMSO in one step.
-
Prepare an Intermediate: Dilute your 10 mM stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or PEG-400).
-
Warm the Buffer: Ensure your cell media/buffer is at 37°C, not 4°C. Cold buffers decrease solubility.
-
Dynamic Addition: Vortex the buffer while adding the compound solution (do not add, then vortex). This prevents the formation of local high-concentration pockets.
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific situation.
Figure 2: Logic flow for diagnosing and treating solubility issues.
References
-
Lipinski, C. A., et al. (2012). Compound properties and drug quality.[3] In The Practice of Medicinal Chemistry. Elsevier.
-
Way, L. (2014). Hygroscopic behaviour of DMSO - how bad is it? Chemistry Stack Exchange / Ziath Data.
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter on Solubility.[2][4][5][6]
-
PubChem Compound Summary. 3-Aminopyrazole derivatives and physicochemical properties. National Library of Medicine.
-
Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics.
Sources
Technical Support Center: Optimizing the Synthesis of 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help overcome common challenges and optimize the yield and purity of this important synthetic intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, while conceptually straightforward, can present several practical challenges that may lead to suboptimal yields and the formation of impurities. This guide will systematically address these issues, providing evidence-based solutions and a mechanistic understanding of the underlying chemistry.
The most common and logical synthetic route to this target molecule involves a multi-step process, which will be the focus of this guide:
-
Synthesis of the Chalcone Precursor: A Claisen-Schmidt condensation between 3-bromo-5-fluoroacetophenone and a suitable aldehyde.
-
Cyclization with Hydrazine: Reaction of the resulting chalcone with a hydrazine source to form the pyrazoline intermediate.
-
Aromatization: Oxidation of the pyrazoline to the desired pyrazole.
This guide will dissect each of these stages, offering insights into potential pitfalls and strategies for optimization.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your synthesis.
Issue 1: Low Yield in the Claisen-Schmidt Condensation to Form the Chalcone
-
Question: I am getting a low yield of my chalcone precursor from the reaction of 3-bromo-5-fluoroacetophenone. What are the likely causes and how can I improve it?
-
Answer: Low yields in Claisen-Schmidt condensations are a common issue and can often be attributed to several factors.[1][2][3]
-
Incomplete Deprotonation of the Ketone: The first step of the Claisen-Schmidt reaction is the deprotonation of the α-carbon of the acetophenone to form an enolate.[3][4][5] 3-bromo-5-fluoroacetophenone has electron-withdrawing groups that can affect the acidity of the α-protons. If the base used is not strong enough, or if the reaction temperature is too low, the enolate may not form in sufficient concentration.
-
Solution:
-
Choice of Base: While sodium hydroxide or potassium hydroxide are commonly used, you may need to explore stronger bases like sodium methoxide or potassium tert-butoxide.
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating (40-50°C) can sometimes improve the rate of enolate formation and the overall reaction rate. However, be cautious as higher temperatures can also promote side reactions.
-
-
-
Side Reactions of the Aldehyde: If the aldehyde you are using has α-hydrogens, it can undergo self-condensation.
-
Solution: Use an aldehyde without α-hydrogens, such as formaldehyde or benzaldehyde. For the synthesis of a 3-aminopyrazole, a protected form of a glyoxalamide or a similar synthon might be employed.
-
-
Reversibility of the Aldol Addition: The initial aldol addition can be reversible.
-
Solution: The subsequent dehydration to the chalcone is typically irreversible and drives the reaction to completion. Ensure your reaction conditions (e.g., presence of a dehydrating agent or azeotropic removal of water) favor this step.
-
-
Product Precipitation and Reaction Time: In some cases, the chalcone product may precipitate from the reaction mixture, which can be an indicator of reaction completion. However, if the reaction is sluggish, you may need to extend the reaction time.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). This will give you a clear indication of when the starting materials have been consumed and the product has formed.
-
-
Issue 2: Formation of a Stable Pyrazoline Intermediate Instead of the Desired Pyrazole
-
Question: After reacting my chalcone with hydrazine, my analysis (NMR, LC-MS) indicates that I have formed the pyrazoline, not the pyrazole. How do I convert it to the final product?
-
Answer: This is a very common and expected outcome. The reaction of a chalcone with hydrazine typically first forms a pyrazoline, which is a partially saturated five-membered ring.[6][7] To obtain the aromatic pyrazole, an oxidation step is required to introduce the second double bond into the ring.
-
Why it happens: The initial cyclization of the chalcone with hydrazine forms a stable five-membered heterocyclic ring, the pyrazoline. Aromatization is not always spontaneous and often requires an oxidizing agent to remove two hydrogen atoms.
-
Solutions (Oxidative Aromatization):
-
Air Oxidation: In some cases, especially with prolonged heating in a high-boiling solvent like DMSO, air can be sufficient to oxidize the pyrazoline to the pyrazole.[8][9]
-
Chemical Oxidants: A variety of chemical oxidants can be employed for this transformation. Common and effective reagents include:
-
Iodine in the presence of a base: This is a mild and often effective method.
-
Manganese dioxide (MnO₂): A common and effective oxidizing agent for this purpose.
-
Ceric Ammonium Nitrate (CAN) or Ceric Sulfate: These are powerful oxidants that can be used for this transformation.[6]
-
Electrochemical Oxidation: A greener alternative that uses an electric current to effect the oxidation.[8]
-
-
-
Issue 3: Formation of Multiple Products in the Cyclization Step
-
Question: The reaction of my chalcone with hydrazine is giving me a mixture of products. What could be the cause?
-
Answer: The formation of multiple products can be due to a few factors:
-
Regioselectivity with Substituted Hydrazines: If you are using a substituted hydrazine (e.g., phenylhydrazine), there is the possibility of forming two different regioisomers of the pyrazole. For the synthesis of the title compound, hydrazine hydrate or a protected hydrazine is typically used, which avoids this issue.
-
Incomplete Reaction or Oxidation: As discussed in the previous point, you may have a mixture of the starting chalcone, the intermediate pyrazoline, and the final pyrazole.
-
Solution: Ensure complete consumption of the chalcone by monitoring with TLC and then apply appropriate oxidation conditions to convert the pyrazoline to the pyrazole.
-
-
Side Reactions: At elevated temperatures or with reactive impurities, other side reactions can occur.
-
Solution: Purify your chalcone precursor carefully before the cyclization step. Running the reaction at a lower temperature for a longer time may also help to minimize side product formation.
-
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: I am having trouble purifying my final this compound. What are the recommended methods?
-
Answer: Purification of aminopyrazoles can sometimes be challenging due to their polarity and potential for hydrogen bonding.
-
Recrystallization: This is the most common and often the most effective method for purifying solid organic compounds.
-
Solvent Selection: You will need to perform a solvent screen to find a suitable solvent or solvent system. Good solvent systems will dissolve the compound when hot but allow it to crystallize out upon cooling, leaving impurities in the solution. Common solvents to try include ethanol, methanol, ethyl acetate, and mixtures of these with hexanes or water.
-
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a good alternative.
-
Eluent System: Due to the polar nature of the aminopyrazole, you will likely need a polar eluent system. Start with a mixture of ethyl acetate and hexanes and gradually increase the polarity by increasing the proportion of ethyl acetate. A small amount of a more polar solvent like methanol can be added if the compound is not eluting. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the peak shape and prevent streaking on the column.
-
-
Acid-Base Extraction: Since your target molecule has a basic amino group, you can use acid-base extraction to separate it from non-basic impurities.
-
Procedure:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The aminopyrazole will be protonated and move into the aqueous layer.
-
Wash the organic layer with fresh aqueous acid to ensure complete extraction.
-
Combine the acidic aqueous layers and then basify with a base like sodium hydroxide or sodium bicarbonate until the aminopyrazole precipitates out.
-
Extract the precipitated product back into an organic solvent, dry the organic layer, and evaporate the solvent.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic pathway for this compound?
A1: The most convergent and widely applicable route is the reaction of a chalcone precursor with hydrazine. The overall synthetic workflow would be:
Q2: How can I synthesize the starting material, 3-bromo-5-fluoroacetophenone?
A2: While 3'-Bromo-4'-fluoroacetophenone is commercially available, the synthesis of 3-bromo-5-fluoroacetophenone would likely proceed via a Friedel-Crafts acylation of 1-bromo-3-fluorobenzene or through bromination of 3-fluoroacetophenone. A literature procedure for the synthesis of 3-bromoacetophenone involves the bromination of acetophenone using bromine and aluminum chloride.[10] A similar approach could be adapted for 3-fluoroacetophenone, although the directing effects of the fluorine atom would need to be considered. Alternatively, a method for synthesizing 3-fluoro-4-bromo-acetophenone from 3-fluoro-4-bromo-acetyl chloride has been described, which could potentially be adapted.[11]
Q3: What is the role of the bromine and fluorine substituents in the reaction?
A3: The bromine and fluorine atoms are strong electron-withdrawing groups. Their presence on the phenyl ring will have several effects:
-
Increased Acidity of α-Protons: They will increase the acidity of the α-protons of the 3-bromo-5-fluoroacetophenone, which could facilitate the initial deprotonation in the Claisen-Schmidt condensation.
-
Deactivation of the Aromatic Ring: They deactivate the aromatic ring towards electrophilic substitution, which is generally not a concern in this synthetic sequence.
-
Influence on Reactivity of the Chalcone: In the chalcone intermediate, these electron-withdrawing groups will make the carbonyl carbon more electrophilic and could influence the rate of the subsequent cyclization reaction.
-
Potential for Side Reactions: While generally stable, under certain conditions (e.g., strong nucleophiles or high temperatures), the bromo-substituent could potentially be a site for nucleophilic aromatic substitution, though this is unlikely under the standard conditions for pyrazole synthesis.
Q4: Is it necessary to protect the amino group of the pyrazole?
A4: The necessity of protecting the amino group depends on the subsequent steps in your synthetic route. The 3-amino group of the pyrazole is a nucleophile and can react with electrophiles. If your subsequent reactions involve electrophilic reagents that could react with the amino group, then protection (e.g., as a Boc-carbamate or an acetyl amide) would be necessary.
Experimental Protocols
Protocol 1: Synthesis of a Chalcone Precursor (General Procedure)
This protocol is a general method for the Claisen-Schmidt condensation and should be optimized for the specific substrates.
-
Reaction Setup: To a solution of 3-bromo-5-fluoroacetophenone (1.0 eq) in ethanol, add the desired aldehyde (1.0-1.2 eq).
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2-3 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle warming (e.g., 40-50°C) for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture into cold water or onto crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Purification: Dry the crude chalcone and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Protocol 2: Synthesis of this compound (from Chalcone)
This protocol outlines the cyclization and in-situ oxidation to form the final product.
-
Reaction Setup: Dissolve the chalcone precursor (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (2-3 eq) to the solution.
-
Cyclization: Reflux the reaction mixture for 4-8 hours. Monitor the formation of the pyrazoline intermediate by TLC.
-
Oxidation: After the formation of the pyrazoline is complete, add an oxidizing agent. For example, add a solution of iodine (1.1 eq) in ethanol and a base such as triethylamine (1.5 eq) and continue to stir at room temperature until the pyrazoline is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Isolation and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Summary
| Parameter | Recommendation/Observation | Rationale |
| Chalcone Synthesis Base | NaOH, KOH, or stronger bases like NaOMe | To ensure complete deprotonation of the acetophenone. |
| Chalcone Synthesis Temp. | Room temperature to 50°C | To balance reaction rate with minimizing side reactions. |
| Cyclization Solvent | Ethanol, Acetic Acid | Common solvents that facilitate the reaction with hydrazine. |
| Pyrazoline Oxidation | Iodine/base, MnO₂, Air/heat | Necessary for aromatization to the pyrazole.[6][7][8][9] |
| Purification | Recrystallization, Column Chromatography, Acid-Base Extraction | To remove impurities and isolate the pure product. |
Logical Relationships
Sources
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. praxilabs.com [praxilabs.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 8. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of Brominated Aminopyrazoles
Status: Operational Ticket ID: BAP-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purification, Isolation, and Stability of Brominated Aminopyrazoles
Executive Summary & Decision Matrix
Brominated aminopyrazoles (e.g., 3-amino-4-bromopyrazole) present a unique purification paradox: they are polar bases capable of hydrogen bonding, yet the bromine atom introduces lipophilicity and potential photolability. Common failure modes include irreversible adsorption (streaking) on silica , co-elution of regioisomers , and oxidative discoloration .
Use the following decision matrix to select your purification strategy based on your crude material's profile.
Figure 1: Strategic workflow for isolating brominated aminopyrazoles. Note that solubility checks drive the primary decision between chromatography and crystallization.
Troubleshooting Guides (Q&A Format)
Module A: Chromatography Issues (Tailing & Separation)
User Report: "I am running a flash column on silica gel using Hexane/Ethyl Acetate. My compound (3-amino-4-bromopyrazole) is streaking across the column and never elutes as a sharp band. Yield is low."
Root Cause Analysis:
Aminopyrazoles are basic. The amine moiety (
Corrective Action Protocol: You must neutralize the silica surface.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.
-
Note: If using TEA, your compound may elute as a TEA salt or retain traces of TEA. Dry thoroughly under high vacuum.
-
-
Column Pre-treatment: Flush the silica column with the mobile phase containing the modifier before loading your sample. This "caps" the active silanol sites.
-
Alternative Solvent System: Switch to DCM:MeOH:NH₄OH (90:9:1) . The ammonia competes with your amine for silanol sites, sharpening the peak.
User Report: "I cannot separate the 3-amino-4-bromo regioisomer from the 5-amino-4-bromo isomer. They co-elute on TLC."
Root Cause Analysis: Pyrazole tautomerism often makes these isomers chemically similar in solution. However, their hydrogen bond donor/acceptor profiles differ slightly.
Corrective Action Protocol:
-
Change Selectivity: Move from EtOAc/Hexane to Toluene/Acetone or DCM/MeOH . Toluene often discriminates better between planar isomers of brominated heterocycles.
-
Use C18 Reverse Phase: If normal phase fails, use a C18 column with a water/acetonitrile gradient.
-
Critical: Buffer the aqueous phase to pH 7.5-8.0 (using Ammonium Bicarbonate). Separation of basic isomers is often impossible at acidic pH (0.1% TFA) because both are fully protonated and simply elute with the void volume.
-
Module B: Crystallization & Isolation
User Report: "My product oils out when I try to recrystallize from hot ethanol. It refuses to solidify."
Root Cause Analysis: Brominated aminopyrazoles have high melting points (typically 135–140°C for 3-amino-4-bromo derivatives) but can form supersaturated oils if impurities (oligomers) disrupt the crystal lattice.
Corrective Action Protocol:
| Parameter | Recommendation | Rationale |
| Primary Solvent | Ethanol (Abs.) or Toluene | Toluene is excellent for brominated aromatics; it dissolves impurities but forces the polar product out upon cooling. |
| Anti-Solvent | Water (if using EtOH) or Heptane (if using Toluene) | Gradual addition reduces solubility in a controlled manner. |
| Seeding | Mandatory | Retain a tiny amount of crude solid before dissolving.[1] Add it once the solution turns cloudy. |
| Cooling Rate | Slow (<10°C/hour) | Rapid cooling traps impurities, leading to oiling. Wrap the flask in foil to cool slowly. |
Step-by-Step Recrystallization Protocol:
-
Dissolve crude solid in minimum boiling Ethanol.
-
Perform a hot filtration to remove insoluble poly-brominated byproducts.
-
Add warm Water dropwise until persistent turbidity appears.
-
Add a few drops of Ethanol to clear the solution.
-
Remove from heat, insulate flask, and allow to reach room temperature undisturbed.
-
Cool to 4°C. Collect crystals via vacuum filtration.
Module C: Stability & Storage
User Report: "My white solid turned brown/black after leaving it on the bench for two days."
Root Cause Analysis:
-
Photo-dehalogenation: The C-Br bond is sensitive to UV/visible light, leading to radical formation and polymerization.
-
Oxidation: The electron-rich amino group is susceptible to air oxidation, forming azo-linkages or quinoid-type impurities.
Corrective Action Protocol:
-
Immediate: Store under Nitrogen or Argon.
-
Container: Use amber glass vials exclusively.
-
Purification: If the bulk is still white but the surface is brown, wash the solid with cold Dichloromethane (DCM) . The oxidized impurities are often highly soluble in DCM, while the pure aminopyrazole salt is less so (depending on the free base form).
Mechanism of Action: Silanol Blocking
Understanding why you add TEA is critical for reproducible chromatography.
Figure 2: Mechanism of amine modifiers. TEA (Green) preferentially binds to acidic silanol sites (Red), preventing the aminopyrazole (Blue) from "sticking," thus eliminating tailing.
References
-
Separation of Pyrazole Regioisomers: Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. 2[3][2][4][5][6][7][8][9]
-
Chromatography Troubleshooting: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. 6
-
Physical Properties: 3-Amino-4-bromopyrazole Chemical Properties (Melting Point/Solubility). Cheméo/PubChem. 10[4][5][6][8]
-
Recrystallization Guide: Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. 11
-
General Purification Protocols: Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.[8][12] 12[2][4][5][6][8]
Sources
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- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
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- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. 3-Amino-4-bromopyrazole (CAS 16461-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. mt.com [mt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Regioselectivity Issues in Pyrazole Formation
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of pyrazole synthesis. The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis, particularly the Knorr pyrazole synthesis, is often plagued by challenges with regioselectivity.[1][2][3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve your desired pyrazole regioisomer with high fidelity.
Understanding the Challenge: The "Why" of Regioisomer Formation
The classic and most common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[3][4] When both the 1,3-dicarbonyl and the hydrazine are unsymmetrical, the reaction can proceed through two different pathways, leading to the formation of a mixture of two constitutional isomers, known as regioisomers.[1][5]
The crux of the regioselectivity issue lies in the initial nucleophilic attack. A substituted hydrazine (R-NH-NH₂) has two non-equivalent nitrogen atoms. The initial step of the condensation is the attack of one of these nitrogen atoms on one of the two carbonyl carbons of the 1,3-dicarbonyl compound. The regiochemical outcome is determined by which nitrogen attacks which carbonyl.[6][7]
Several factors dictate this initial interaction, making the reaction outcome highly dependent on subtle changes in the substrates and conditions.[1]
Key Factors Influencing Regioselectivity:
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the 1,3-dicarbonyl make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity.[5][8]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile, favoring attack at the less sterically hindered carbonyl group.[5][8]
-
Reaction pH (Acid/Base Catalysis): The pH of the reaction medium plays a critical role.
-
Solvent Choice: The solvent can dramatically influence the reaction pathway. Polar protic solvents can stabilize charged intermediates, while non-polar solvents may favor different transition states. As we will discuss, fluorinated alcohols have emerged as exceptional solvents for controlling regioselectivity.[5]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, potentially altering the ratio of the regioisomers formed.[5]
Troubleshooting Guide: From Mixed Isomers to a Single Product
This section is designed to provide actionable solutions to common regioselectivity problems encountered in the lab.
Issue: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
This is a common starting point when working with new, unsymmetrical substrates. A low regioselectivity indicates that the intrinsic electronic and steric differences between the two carbonyl groups are minimal, or the reaction conditions are not optimized to exploit these differences.
Step 1: Solvent Optimization - The Fluorinated Alcohol Advantage
Before making any changes to your reactants, the first and often most effective variable to change is the solvent.
Explanation of Causality: Standard solvents like ethanol often lead to poor regioselectivity.[9] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity.[5] These solvents possess unique properties, including high hydrogen-bond-donating ability and low nucleophilicity, which can stabilize key intermediates and transition states selectively, thereby favoring one reaction pathway over the other.
Protocol: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 equiv.) in either TFE or HFIP (to a concentration of 0.1-0.5 M).
-
Reagent Addition: Add the substituted hydrazine (1.0-1.2 equiv.) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purification & Analysis: Purify the residue by column chromatography on silica gel. Characterize the product(s) and determine the isomeric ratio using ¹H NMR, and if necessary, 2D NMR techniques like NOESY or HMBC for unambiguous assignment.[10][11]
| Solvent | Typical Regioisomeric Ratio (Example) | Reference |
| Ethanol | ~ 2:1 to 1:1 | [9] |
| TFE | > 85:15 | |
| HFIP | > 97:3 |
Table 1: Comparison of solvent effects on the regioselectivity of pyrazole formation.
Step 2: pH Adjustment - Leveraging Catalyst Control
If solvent optimization alone is insufficient, the next step is to investigate the effect of pH.
Explanation of Causality: As mentioned, the pH influences the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. By adding a catalytic amount of acid or base, you can direct which nitrogen atom is more likely to initiate the reaction.
-
Acid Catalysis (e.g., acetic acid, p-toluenesulfonic acid): Protonates the more basic nitrogen (typically the N-substituted nitrogen), deactivating it and promoting attack from the terminal -NH₂ group.
-
Base Catalysis (e.g., sodium ethoxide, potassium carbonate): Can deprotonate the 1,3-dicarbonyl to form an enolate or enhance the nucleophilicity of the hydrazine, potentially altering the selectivity based on the specific substrates.
Caption: Troubleshooting workflow for improving regioselectivity.
Step 3: Harnessing Microwave Energy
Microwave-assisted organic synthesis (MAOS) can be a powerful tool for not only accelerating your reaction but also potentially improving selectivity.
Explanation of Causality: Microwave irradiation provides rapid and uniform heating of the reaction mixture. This can lead to shorter reaction times, higher yields, and sometimes, altered selectivity compared to conventional heating.[12][13] The selective heating of polar molecules can favor a specific reaction pathway, leading to the preferential formation of one regioisomer.[5]
Protocol: Microwave-Assisted Pyrazole Synthesis [5]
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine the 1,3-dicarbonyl compound (1.0 mmol), the substituted hydrazine (1.1 mmol), and a suitable solvent (e.g., acetic acid, ethanol, or TFE) (3-5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short period (e.g., 5-30 minutes).
-
Work-up: After cooling the vessel to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize or use column chromatography to obtain the pure pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis? A1: Regioselectivity refers to the preferential formation of one constitutional isomer over others when a reaction can potentially yield multiple products. In pyrazole synthesis, this typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, which can lead to two different regioisomeric pyrazoles.[5] Controlling which isomer is formed is critical, as different regioisomers can have vastly different biological and physical properties.[8]
Q2: How can I definitively determine the structure of my pyrazole regioisomers? A2: While ¹H and ¹³C NMR are essential, they may not be sufficient for unambiguous structure assignment. Advanced 2D NMR techniques are highly recommended:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies atoms that are close in space. A cross-peak between the protons of the N-substituent and a proton on the C5 substituent of the pyrazole ring can confirm that specific substitution pattern.[10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This can reveal long-range couplings between the N-substituent and the carbons of the pyrazole ring (C3 or C5), confirming the connectivity.[11]
-
X-ray Crystallography: If you can grow a suitable crystal, this method provides the absolute and definitive structural proof.[14]
Q3: Are there alternative synthetic methods that offer better intrinsic regioselectivity? A3: Yes. When the Knorr condensation fails to provide the desired selectivity, several other methods can be employed:
-
Using 1,3-Dicarbonyl Surrogates: Reactants like β-enaminones can pre-install a nitrogen atom at a specific carbonyl position, thus directing the cyclization to yield a single regioisomer.[5]
-
1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne is a powerful method for constructing the pyrazole core and often provides excellent control over regioselectivity.[5][15][16]
-
Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials can provide regioselective access to highly substituted pyrazoles, often with high efficiency.[5][17]
Caption: Regioisomeric pathways in Knorr pyrazole synthesis.
References
-
Álvarez-Pérez, A., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. Available at: [Link]
- BenchChem (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
-
Name-Reaction.com (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
Thompson, A. L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Synfacts (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Thieme. Available at: [Link]
-
ACS Publications (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
- Zrinski, I. (2006).
- Elguero, J., et al. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
-
Emamian, S., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Available at: [Link]
- J&K Scientific LLC (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC.
- UAB Barcelona (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
-
UAB Divulga (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]
-
Fustero, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
- BenchChem (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. BenchChem.
-
ACS Publications (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]
- Claramunt, R. M., et al. (1989). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry.
-
YouTube (2019). synthesis of pyrazoles. YouTube. Available at: [Link]
- Scribd (n.d.). Isolation and Characterization of Regioisomers of Pyrazole-Based. Scribd.
- Emamian, S., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry.
- ResearchGate (n.d.). Knorr Pyrazole Synthesis.
- The Royal Society of Chemistry (2017). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
-
PubMed (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. PubMed. Available at: [Link]
- Regan, A. C., et al. (2006). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry.
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul
- Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry.
-
Al-Warhi, T., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules. Available at: [Link]
- Yoon, J.-Y., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry.
- Bentham Science Publishers (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers.
- RSC Publishing (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
- DergiPark (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- MDPI (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- MDPI (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI.
- ResearchGate (n.d.). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives.
- ResearchGate (2021). (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review.
- ResearchGate (2025). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways.
- Beilstein Journals (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- 194 recent advances in the synthesis of new pyrazole deriv
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- 17. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Reactivity of Bromine in Pyrazole Scaffolds
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for challenges encountered during the electrophilic bromination of pyrazole scaffolds. As researchers and drug development professionals, we understand that while pyrazoles are a cornerstone of many bioactive molecules, their functionalization can present unique hurdles. This document offers a structured, experience-driven approach to overcoming low reactivity and achieving desired regioselectivity in your bromination reactions.
Fundamental Principles: Understanding Pyrazole Reactivity
Before troubleshooting, it's crucial to understand the inherent electronic nature of the pyrazole ring. Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates a system that is electron-rich and thus susceptible to electrophilic aromatic substitution (SEAr).[1][2]
-
Reactivity Hierarchy: The position most susceptible to electrophilic attack is C4.[3][4][5] This is because the carbocation intermediate (the sigma complex or arenium ion) formed upon attack at C4 is more stable, as the positive charge can be delocalized across the ring without placing it on the electron-deficient "pyridine-like" N2 nitrogen.[5] Attack at C3 or C5 results in a less stable intermediate where the positive charge is placed on an already electron-poor nitrogen atom.[5]
-
The Role of the Nitrogens: The N1 nitrogen is considered "pyrrole-like" and is a lone pair donor to the aromatic system. The N2 nitrogen is "pyridine-like," with its lone pair oriented in the plane of the ring, making it less available for delocalization and acting as an electron-withdrawing center through induction.[6]
-
Protonation: Under strongly acidic conditions, the pyridine-like N2 nitrogen can be protonated. This creates a pyrazolium cation, which deactivates the entire ring towards electrophilic attack.[4] This is a critical factor to consider when choosing reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address common experimental failures.
Question 1: My bromination reaction shows low or no conversion, even after extended reaction times. What are the primary causes?
Low conversion is a classic symptom of a deactivated substrate or suboptimal reaction conditions. Let's break down the potential causes and solutions.
Cause A: Electron-Withdrawing Groups (EWGs) on the Pyrazole Ring
EWGs such as nitro (–NO₂), cyano (–CN), or carboxyl (–COOH) groups significantly reduce the electron density of the pyrazole ring, making it less nucleophilic and thus less reactive towards electrophiles like bromine.[7]
-
Expert Recommendation: To overcome this deactivation, you must either increase the reactivity of the brominating agent or employ more forcing reaction conditions.
-
Stronger Brominating Systems: Instead of molecular bromine (Br₂) or N-Bromosuccinimide (NBS) alone, consider using a more potent system. For example, the in-situ generation of Br₂ from a bromide/bromate couple or using Br₂ with a Lewis acid catalyst can enhance electrophilicity.[8]
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy. However, this must be done cautiously as it can lead to side reactions or decomposition. Microwave irradiation can sometimes offer a more controlled and rapid way to heat the reaction, potentially improving yields.[9][10]
-
Cause B: Steric Hindrance
Bulky substituents at positions C3 and C5 can physically block the approach of the brominating agent to the C4 position.[11]
-
Expert Recommendation:
-
Smaller Brominating Agents: If steric hindrance is suspected, switching to a sterically less demanding brominating agent may be beneficial. While Br₂ is small, reagents like NBS can be bulky. Consider alternatives if applicable.
-
Extended Reaction Times: Sometimes, simply allowing the reaction to run for a longer period (24-48 hours) at a moderate temperature can allow the reaction to proceed to completion, even with steric hindrance.
-
Cause C: Suboptimal Solvent and Reagent Choice
The choice of solvent and brominating agent is critical and interdependent.
-
Expert Recommendation:
-
Solvent Polarity: For reactions involving NBS, polar solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) can be effective. For reactions with Br₂, halogenated solvents like dichloromethane (DCM) or chloroform (CHCl₃) are common.[12] Acetic acid is also frequently used as it can help to polarize the Br-Br bond.
-
Matching Reagent to Substrate: For highly activated (electron-rich) pyrazoles, a mild agent like NBS is preferred to avoid over-bromination.[1][13] For deactivated (electron-poor) pyrazoles, a more reactive agent like molecular bromine is often necessary.[14]
-
Question 2: I'm getting a mixture of mono- and di-brominated products. How can I improve selectivity for mono-bromination at C4?
Polybromination is a common issue, especially with electron-rich pyrazole scaffolds. The initial bromination at C4 can sometimes further activate the ring, leading to a second substitution.
-
Expert Recommendation:
-
Control Stoichiometry: This is the most critical parameter. Use precisely 1.0 equivalent of the brominating agent. Adding the agent slowly via a syringe pump over several hours can help maintain a low concentration, favoring mono-substitution.[15]
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C). This reduces the overall reaction rate and enhances the kinetic selectivity for the most reactive site (C4).[1]
-
Use a Milder Reagent: Switch from Br₂ to NBS. NBS is generally considered a milder and more selective brominating agent for electron-rich aromatic systems.[13][16] Tetrabutylammonium tribromide (TBABr₃) is another mild, solid alternative that allows for controlled bromination.[1]
-
Question 3: My pyrazole is N-unsubstituted (N1-H). The bromination is messy and gives low yields. What is the best strategy?
N-unsubstituted pyrazoles present a unique challenge because the N1-H proton is acidic and can be involved in side reactions. The N1 position can also be halogenated under certain conditions.
-
Expert Recommendation:
-
N-Protection Strategy: The most robust solution is to protect the N1 position with a suitable protecting group before bromination. A bulky group like a triphenylmethyl (trityl) or a simple group like a methyl group can be installed. After successful C4-bromination, the protecting group can be removed if necessary.
-
Basic Conditions: Alternatively, performing the reaction under basic conditions can deprotonate the N1 position to form the pyrazolate anion. This anion is significantly more electron-rich and reactive than the neutral pyrazole, which can facilitate a cleaner C4-bromination.[15] However, care must be taken as this dramatically increases reactivity and can lead to polybromination if not controlled.
-
Decision-Making Workflow for Pyrazole Bromination
To assist in selecting the appropriate experimental path, the following workflow diagram has been developed.
Caption: Workflow for selecting a pyrazole bromination strategy.
Comparative Analysis of Brominating Agents
The choice of brominating agent is paramount for success. The table below summarizes the properties and typical applications of common reagents.
| Reagent | Formula | Properties | Best For | Common Issues |
| Molecular Bromine | Br₂ | Highly reactive, corrosive liquid.[8] | Deactivated or sterically hindered pyrazoles. | Over-bromination, safety hazards.[17] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Crystalline solid, easier to handle than Br₂. Milder electrophile.[13] | Activated or neutral pyrazoles where selectivity is key. | Can be sluggish with deactivated substrates. |
| Tetrabutylammonium Tribromide | (C₄H₉)₄NBr₃ | Stable crystalline solid, mild source of Br₂. | Controlled mono-bromination of reactive substrates. | Higher molecular weight, less atom-economical. |
| Bromide/Oxidant | e.g., NaBr/Oxone® | In-situ generation of Br₂. Avoids handling liquid bromine.[8][18] | Green chemistry approaches; can be tuned for reactivity. | Requires careful optimization of oxidant and conditions. |
Detailed Experimental Protocols
These protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Selective Mono-bromination of an Activated Pyrazole using NBS
This protocol is adapted for an N-substituted pyrazole with electron-donating or neutral substituents.
-
Materials:
-
N-substituted pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq), recrystallized from water if it appears yellow.
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM) as solvent.
-
-
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-substituted pyrazole in the chosen solvent (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Add NBS portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Bromination of a Deactivated Pyrazole using Molecular Bromine
This protocol is for pyrazoles bearing electron-withdrawing groups. Caution: Molecular bromine is highly toxic and corrosive.
-
Materials:
-
N-substituted, deactivated pyrazole (1.0 eq)
-
Molecular Bromine (Br₂) (1.1 eq)
-
Acetic Acid or Chloroform (CHCl₃) as solvent.
-
-
Procedure:
-
Setup: Dissolve the pyrazole substrate in the solvent in a round-bottom flask equipped with a stir bar and a dropping funnel.
-
Addition: Prepare a solution of Br₂ in the same solvent. Add the bromine solution dropwise to the stirring pyrazole solution at room temperature. A slight exotherm may be observed.
-
Reaction: After the addition is complete, stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary.
-
Monitoring: Monitor the reaction by TLC or HPLC. The disappearance of the bromine color is a good visual indicator of reaction progress.
-
Work-up: Once complete, cool the mixture and carefully quench with a saturated solution of Na₂S₂O₃ until the red-brown color disappears.
-
Neutralization & Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.
-
Frequently Asked Questions (FAQs)
-
Q1: Why does bromination occur at C4 and not C3 or C5? Electrophilic attack at C4 leads to a more stable cationic intermediate where the positive charge is delocalized without being placed on the electron-poor N2 atom, which is energetically unfavorable.[5]
-
Q2: Can I brominate the N1 position? Direct N-bromination can occur, particularly in N-unsubstituted pyrazoles, but C-bromination is generally favored. To avoid this, either protect the N1 position or use conditions that favor the formation of the pyrazolate anion.[15]
-
Q3: My bromination of 1-phenylpyrazole is occurring on the phenyl ring instead of the pyrazole ring. Why? This typically happens under strongly acidic conditions (e.g., mixed acids).[4] The pyrazole ring becomes protonated at N2, deactivating it to electrophilic attack. The phenyl ring is then the more reactive site. To achieve C4-bromination on the pyrazole, use neutral or slightly basic conditions with reagents like NBS in CHCl₃.[4]
-
Q4: Is it possible to introduce bromine at the C3 or C5 position? Yes, but it is more challenging. Typically, this requires the C4 position to be blocked with another substituent.[18] Then, under more forcing conditions (higher temperature, stronger brominating agent), substitution may occur at C5 (or C3, depending on substituents). Alternatively, lithiation-based strategies can provide access to these isomers.
References
-
Optimization for the bromination step. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Zhang, J., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]
-
Lyalin, B. V., & Petrosyan, V. A. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved February 23, 2026, from [Link]
-
Desai, S. M., et al. (2014). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry. [Link]
-
Khan, M. A., & Lynch, B. M. (1963). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. [Link]
-
Lyalin, B. V., & Petrosyan, V. A. (2014). The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles. ResearchGate. [Link]
-
Neirinckx, M., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. [Link]
-
Stephens, S. L., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics. [Link]
-
White, A. W., et al. (2020). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]
-
Zarei, A., et al. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. [Link]
-
Bromination of pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Savina, I. V., et al. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Journal of Structural Chemistry. [Link]
-
Kurbangaleev, A. R., et al. (2023). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]
-
Reactivity study of bipyrazoles towards the bromination step. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Pyrazole. (n.d.). SlideShare. Retrieved February 23, 2026, from [Link]
-
Kisel, K., et al. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. [Link]
-
Reddy, G. V., et al. (2022). Bioinspired Synthesis of Bridged Isochromane Fused Pyrazoles by a Silver Catalyzed Cascade Reaction and Its Application for Antibacterial Activity. Molecules. [Link]
- Conversion of 2-pyrazolines to pyrazoles using bromine. (2006).
-
Trofimov, B. A., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]
-
Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Regioselectivity of pyrazole bromination. (2022). Reddit. [Link]
-
The Bromination of Pyrazabole. (1982). DTIC. [Link]
-
Tutughina, M. A., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][9][16][19]triazines. Molecules. [Link]
-
Butler, A. R., et al. (1971). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry. [Link]
-
Li, F., et al. (2018). The key role of –CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds. Dalton Transactions. [Link]
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- 3. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
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- 12. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural lists and offer a framework of chemical logic to empower you to solve purification challenges effectively.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound characterized by several key structural features that dictate its purification strategy:
-
Aromatic Systems: Both the pyrazole and the substituted phenyl rings are planar and rigid, which generally favors the formation of a stable crystal lattice.[1]
-
Polarity and Hydrogen Bonding: The primary amine (-NH2) and the pyrazole N-H group are capable of hydrogen bonding. This imparts significant polarity to the molecule.
-
Basic Center: The amine group provides a basic handle, allowing for the formation of acid addition salts (e.g., hydrochlorides). This is a powerful, often underutilized, tool for purification, as the salt will have drastically different solubility properties than the free base.[2][3][4][5]
-
Halogenation: The bromo- and fluoro- substituents on the phenyl ring increase the molecular weight and can influence crystal packing.
A successful recrystallization hinges on exploiting the differential solubility of this compound versus its impurities.[6][7] This guide will help you navigate the selection of appropriate solvent systems and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for choosing a recrystallization solvent for my compound?
A1: The principle of "like dissolves like" is your primary guide. Your molecule has both polar (amine, pyrazole N-H) and non-polar (bromofluorophenyl ring) characteristics. Therefore, solvents of intermediate polarity are excellent starting points. Alcohols like ethanol or isopropanol are often effective because they can engage in hydrogen bonding with the solute while also accommodating the aromatic ring.[8] A preliminary solvent screen with a few milligrams of your crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, and water) is the most critical first experimental step.[9]
Q2: My compound seems insoluble in everything. What should I do?
A2: High melting point, aromatic compounds can exhibit poor solubility. First, ensure you are using a hot solvent at its boiling point. If solubility is still low in common solvents like ethanol or ethyl acetate, consider more polar, higher-boiling solvents like dimethylformamide (DMF) or acetic acid.[10][11] However, a more robust strategy is to use a mixed-solvent system.[6] Dissolve your compound in a minimum amount of a "good" hot solvent (one in which it is soluble), and then add a "bad" or "anti-solvent" (one in which it is poorly soluble) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly. Common pairs for a compound like this would be Ethanol/Water or Ethyl Acetate/Hexanes.[8]
Q3: Can I purify this compound as a salt?
A3: Absolutely. This is a highly recommended technique for basic compounds like yours.[3] Dissolving the crude amine in a solvent like ethanol or isopropanol and then adding an acid (e.g., a solution of HCl in isopropanol) will precipitate the hydrochloride salt.[2][4][5] Impurities that are not basic will remain in the mother liquor. The purified salt can then be collected, and if desired, the free base can be regenerated by dissolving the salt in an aqueous solution and neutralizing it with a base (like sodium bicarbonate), followed by extraction.[2]
In-Depth Troubleshooting Guide
Q4: My compound "oiled out" instead of forming crystals. How do I fix this?
A4: Oiling out occurs when the solid melts before it dissolves or comes out of solution as a liquid phase because its melting point is lower than the temperature of the saturated solution.[12] This is detrimental because impurities tend to dissolve preferentially in the oil, leading to poor purification.[12]
-
Causality: This often happens when the solution is too concentrated or cools too quickly, causing the compound to separate from solution at a temperature above its melting point (which may be depressed by impurities).
-
Solutions:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add more of the "good" solvent (10-20% more volume) to lower the saturation temperature.[12][13]
-
Slow Down Cooling: A shallow flask with a large surface area cools too fast.[12] Use a narrower Erlenmeyer flask, cover it with a watch glass, and let it cool on a benchtop insulated by a few paper towels before moving to an ice bath. Very slow cooling is key.[13]
-
Change Solvents: The boiling point of your solvent may be too high. Switch to a lower-boiling solvent system.
-
Q5: My recrystallization resulted in a very poor yield (<50%). What went wrong?
A5: A low yield is one of the most common recrystallization problems.
-
Causality & Solutions:
-
Too Much Solvent: This is the most frequent cause.[13] Using more than the minimum amount of hot solvent required for dissolution means a significant portion of your product will remain in the cold mother liquor.[7][12] To fix: If you still have the mother liquor, you can boil off some of the solvent to reduce the volume and attempt to recover a second crop of crystals.[12][14]
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. To fix: Use a pre-warmed funnel and filter flask, and add a small excess of hot solvent before filtering to ensure the compound stays in solution.[15]
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are even slightly soluble will dissolve your product. To fix: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[7]
-
Q6: The recovered solid is still impure. How can I improve the purity?
A6: If impurities are co-crystallizing with your product, your protocol needs refinement.
-
Causality & Solutions:
-
Crystallization Was Too Fast: Rapid cooling traps impurities within the growing crystal lattice.[12] To fix: Ensure slow, undisturbed cooling. Allowing the flask to cool to room temperature for at least 20-30 minutes before moving to an ice bath is crucial for forming a pure crystal lattice.[12]
-
Inappropriate Solvent: The chosen solvent may not be good at leaving the specific impurities behind in the solution. To fix: Re-evaluate your solvent choice. Try a different solvent system. If you have colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[14] Be cautious, as charcoal can also adsorb your product.
-
Insoluble Impurities: If the crude material contains impurities that are insoluble in the hot solvent, they must be removed via hot gravity filtration before cooling.[14][16]
-
Q7: No crystals are forming, even after cooling in an ice bath.
A7: This indicates that the solution is not supersaturated.
-
Causality & Solutions:
-
Too Much Solvent: As with low yield, excessive solvent will keep the compound dissolved even when cold.[13] To fix: Boil off a portion of the solvent and attempt to cool again.
-
Supersaturation without Nucleation: Sometimes a solution becomes supersaturated but lacks a nucleation site for crystal growth to begin.[13] To fix:
-
Scratch: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. This creates microscopic imperfections on the glass that can serve as nucleation sites.[16]
-
Seed: If you have a small crystal of the pure compound, add it to the cold solution to act as a template for crystal growth (seeding).[13][17]
-
-
Experimental Protocols & Data
Workflow for Solvent Selection
The following diagram outlines the logical workflow for identifying a suitable recrystallization solvent system.
Caption: Decision tree for selecting a recrystallization solvent.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Polarity | Boiling Point (°C) | Expected Behavior with Target Compound | Common Cosolvent (Anti-Solvent) |
| Ethanol | Polar Protic | 78 | Good "Good Solvent" candidate. Should dissolve the compound when hot. | Water |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, slightly less polar. Good alternative. | Water |
| Ethyl Acetate | Polar Aprotic | 77 | Good "Good Solvent" candidate. Less polar than alcohols. | Hexanes / Heptane |
| Toluene | Non-Polar | 111 | May dissolve the compound when hot; good for less polar impurities. | Hexanes / Heptane |
| Water | Very Polar | 100 | Likely a poor solvent on its own; ideal as an "Anti-Solvent". | Ethanol, Isopropanol |
| Hexanes | Very Non-Polar | ~69 | Very poor solvent; ideal as an "Anti-Solvent". | Ethyl Acetate, Toluene |
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil with stirring. Continue adding the minimum volume of hot solvent until the solid completely dissolves.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a piece of fluted filter paper in a pre-warmed stemless funnel over a pre-warmed collection flask. Pour the hot solution through the filter paper quickly. Rinse the original flask and filter paper with a small amount of hot solvent to recover all the product.[14][15]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[9] Slow cooling is essential for the formation of pure, large crystals.[17]
-
Chilling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Break the vacuum and add a small amount of ice-cold solvent to wash the crystals, removing any adhering mother liquor.[9] Re-apply the vacuum to pull the wash solvent through.
-
Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Then, transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.
References
- Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization.
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- SATHEE. (n.d.). Chemistry Crystallization.
- Unknown. (n.d.). Recrystallization-1.doc.pdf.
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Unknown. (n.d.). Guide for crystallization.
- Unknown. (n.d.). Experiment 2: Recrystallization.
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
- Unknown. (n.d.). Recrystallization and Crystallization.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). US7129372B2 - Process for the preparation of phenyl pyrazole compounds.
- Unknown. (n.d.). RECRYSTALLISATION.
- Unknown. (n.d.). Recrystallization-1.pdf.
- Unknown. (n.d.). Recrystallization.
- Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
- Unknown. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved from [Link]
-
Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN101906073A - Method for synthesizing and purifying fipronil.
- European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives.
-
MDPI. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Unknown. (2023, March 10). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives.
-
MDPI. (2023, October 5). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 5-Amino-3-(4-Bromophenyl)-1H-Pyrazole. Retrieved from [Link]
- Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
Sources
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- 3. Tips & Tricks [chem.rochester.edu]
- 4. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
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- 17. longdom.org [longdom.org]
Technical Support Center: Ensuring the Stability of Aminopyrazoles During Storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Aminopyrazoles are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] However, the inherent reactivity of the amino group, particularly its susceptibility to oxidation, presents a significant challenge to maintaining the long-term stability and purity of these valuable compounds. This guide, designed by our team of application scientists, provides in-depth technical support to help you navigate the complexities of aminopyrazole storage and prevent oxidative degradation.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific issues you may encounter during the storage and handling of aminopyrazoles, providing insights into the underlying causes and actionable solutions.
Question 1: My aminopyrazole, which was initially a white or off-white powder, has started to turn yellow or brown during storage. What is causing this discoloration, and how can I prevent it?
Answer:
A yellow or brown discoloration is a classic indicator of oxidation. The amino group on the pyrazole ring is susceptible to oxidation by atmospheric oxygen, leading to the formation of colored impurities. This process can be accelerated by exposure to light and elevated temperatures.
Causality: The oxidation of aromatic amines, such as aminopyrazoles, can proceed through a free radical mechanism.[2][3][4] Atmospheric oxygen can initiate the formation of reactive intermediates, which then propagate a chain reaction leading to a mixture of colored degradation products. The specific chromophores responsible for the color change can vary depending on the structure of the aminopyrazole and the extent of oxidation.
Solutions:
To prevent oxidation and the associated discoloration, it is crucial to minimize the exposure of your aminopyrazole to oxygen, light, and heat.
1. Storage under an Inert Atmosphere:
The most effective way to prevent oxidation is to store the compound under an inert atmosphere, such as nitrogen or argon.[5] This displaces the oxygen in the storage container, thereby inhibiting the oxidation process. For laboratory-scale storage, this can be achieved using a glovebox or by employing techniques to flush the storage vial with an inert gas before sealing.
dot
Caption: A logical workflow for troubleshooting aminopyrazole degradation.
Experimental Protocols
Protocol 1: Laboratory-Scale Inert Gas Packaging of Solid Aminopyrazoles
Objective: To package a solid, air-sensitive aminopyrazole in a vial under a nitrogen or argon atmosphere to prevent oxidation during storage.
Materials:
-
Glovebox with an inert atmosphere (N2 or Ar) [6][7]* Aminopyrazole solid
-
Appropriately sized amber glass vials with PTFE-lined screw caps
-
Spatula
-
Analytical balance
Procedure:
-
Preparation: Ensure the glovebox has a low oxygen and moisture environment (typically <10 ppm). Place the aminopyrazole, vials, caps, spatula, and any other necessary equipment into the glovebox antechamber. [8]2. Purging the Antechamber: Evacuate and backfill the antechamber with the inert gas of the glovebox for at least three cycles to remove atmospheric air. [7]3. Transfer to Glovebox: Once the antechamber is purged, transfer the materials into the main chamber of the glovebox.
-
Weighing and Aliquoting: Using the analytical balance inside the glovebox, weigh the desired amount of the aminopyrazole and transfer it into a vial. [5]5. Sealing: Securely tighten the PTFE-lined screw cap onto the vial.
-
Labeling: Clearly label the vial with the compound name, batch number, date, and a note indicating it is stored under an inert atmosphere.
-
Removal from Glovebox: Place the sealed vial back into the antechamber, purge as before, and then remove it from the glovebox.
-
Storage: Store the sealed vial at the appropriate temperature (refrigerated or frozen) and protected from light.
Protocol 2: Forced Degradation Study of an Aminopyrazole
Objective: To intentionally degrade the aminopyrazole under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method. [9][10][11][12] Materials:
-
Aminopyrazole
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H2O2)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of the aminopyrazole in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours). 3. Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution under the same conditions as the acid hydrolysis. 4. Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H2O2. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose a solid sample of the aminopyrazole and a solution to a high temperature (e.g., 80 °C) for a specified period (e.g., 48 hours).
-
Photodegradation: Expose a solid sample and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent aminopyrazole. The goal is to achieve 5-20% degradation. [9]
Data Presentation
While specific quantitative data for all aminopyrazoles is not readily available, the following table illustrates the expected trend in stability for a typical aromatic amine under different storage atmospheres, based on findings for related compounds. [13][14]
| Storage Condition | Atmosphere | Temperature | Light Exposure | Expected Purity after 12 Months |
|---|---|---|---|---|
| Optimal | Nitrogen/Argon | -20 °C | Protected (Amber Vial) | >99% |
| Sub-optimal 1 | Air | -20 °C | Protected (Amber Vial) | 95-98% |
| Sub-optimal 2 | Nitrogen/Argon | 25 °C (Room Temp) | Exposed to Light | 90-95% |
| Poor | Air | 25 °C (Room Temp) | Exposed to Light | <90% |
Note: These are illustrative values. Actual stability will depend on the specific structure of the aminopyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of aminopyrazole oxidation? A1: The oxidation of aminopyrazoles, like other aromatic amines, likely proceeds via a free-radical chain reaction initiated by atmospheric oxygen. [2][4]This can lead to the formation of nitroso, nitro, and polymeric colored byproducts. [15][16] Q2: Are all aminopyrazoles equally susceptible to oxidation? A2: No, the susceptibility to oxidation can be influenced by the other substituents on the pyrazole ring. Electron-donating groups can increase the electron density on the amino group, making it more prone to oxidation. Conversely, electron-withdrawing groups may decrease its susceptibility.
Q3: Can I store aminopyrazoles in solution? A3: Long-term storage in solution is generally not recommended as it can accelerate degradation. If short-term storage in solution is necessary, use a dry, deoxygenated aprotic solvent and store at low temperatures (-20 °C or -80 °C) under an inert atmosphere.
Q4: How often should I re-test the purity of my stored aminopyrazole? A4: For long-term storage, it is good practice to re-analyze the purity of your aminopyrazole every 6-12 months, or more frequently if it is a critical reagent for your experiments.
Q5: What analytical techniques are best for detecting degradation? A5: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the most common and effective method for quantifying the purity of aminopyrazoles and detecting degradation products. [11]Thin-Layer Chromatography (TLC) can also be a quick qualitative tool to check for the presence of impurities.
References
-
Eyer, P. (1994). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. Environmental Health Perspectives, 102(Suppl 6), 123–132. [Link]
-
Hicks, M. B., & Salituro, L. J. (2017). Selection of Pharmaceutical Antioxidants by Hydrodynamic Voltammetry. ResearchGate. [Link]
-
Barra, C., et al. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. ResearchGate. [Link]
-
Mulks, B. (2025, January 21). Introduction of materials into a glovebox. mulksgrp. [Link]
-
de Andrade, J. B., & de Oliveira, M. F. (2021). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 26(11), 3334. [Link]
-
Ghosh, I., et al. (2016). Photocatalytic Oxidative Coupling of Arylamines for the Synthesis of Azoaromatics and the Role of O2 in the Mechanism. ResearchGate. [Link]
- Dong, Y., et al. (2013). Drug Formulations Using Water Soluble Antioxidants.
-
Sredstva Regionale Chemie Pvt. Ltd. (n.d.). Antioxidants in pharma formulations. srchemie.com. [Link]
-
Gligorovski, S., et al. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]
-
Ataman Kimya. (n.d.). ANTIOXIDANT BHT. atamankimya.com. [Link]
-
CD Formulation. (n.d.). Antioxidants. cd-formulation.com. [Link]
-
ReAgent. (2018, May 4). Safely handling air-sensitive products. Cleanroom Technology. [Link]
-
Kim, H. J., et al. (2017). Analysis of six aromatic amines stability in workplace measurement. Journal of analytical chemistry, 72(9), 986-991. [Link]
-
Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
The Schlenk Line Survival Guide. (2020, March 5). Gloveboxes. schlenklinesurvivalguide.com. [Link]
-
Lubrication Expert. (2021, February 24). How do phenols work with a amine antioxidant additives? YouTube. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. en.wikipedia.org. [Link]
-
Crowley, K. J., et al. (2007). Butylated hydroxyanisole – Knowledge and References. Taylor & Francis. [Link]
-
World Health Organization. (n.d.). Packaging instructions for solid substances. who.int. [Link]
-
Chambers, D. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 226. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Kancheva, V. D., & Angelova, S. E. (2010). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. [Link]
-
Scientific Committee on Consumer Safety. (2021). Opinion on Butylated Hydroxytoluene (BHT). Public Health - European Commission. [Link]
-
Kamberi, M., & Tsutsumi, K. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
ResearchGate. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. researchgate.net. [Link]
-
Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Precision Stability Storage. (2025, September 4). Impact of Storage Conditions on Drug Shelf Life. precisionstabilitystorage.com. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38406-38413. [Link]
-
Department of Education, Queensland. (2026, January 1). STANDARD OPERATING PROCEDURE Handling Liquid Nitrogen. education.qld.gov.au. [Link]
-
Hazardous Waste Experts. (2023, September 18). The 5 Steps of Lab Packing Hazardous Chemicals. hazardouswasteexperts.com. [Link]
-
Le, T., & Blackmond, D. G. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link]
-
Ho, C. T., et al. (2025, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link]
-
Ofipharma. (2025, July 14). Abstract: Quality, Stability and Shelf Life of Raw Materials. ofipharma.com. [Link]
-
Cleveland Clinic Laboratories. (n.d.). Category B Substances Packaging Instructions. clevelandcliniclabs.com. [Link]
-
Naughton, B., & Smith, J. (2025, September 25). Stability of Refrigerated Medications at Room Temperature: Implications for Transport, Delivery, and Patient Safety. Pharmacy and Therapeutics, 50(9), 524–532. [Link]
-
Allen, L. V. (2007). Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]
-
Gomaa, A. M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Mini-Reviews in Medicinal Chemistry, 18(1), 38-57. [Link]
-
Division of Research Safety, University of Illinois. (n.d.). Biological Sample Storage in Liquid Nitrogen. drs.illinois.edu. [Link]
Sources
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. Safely handling air-sensitive products [cleanroomtechnology.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biomedres.us [biomedres.us]
- 13. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]
- 14. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
minimizing side reactions in 3-bromo-5-fluorophenyl pyrazole synthesis
Technical Support Center: 3-Bromo-5-fluorophenyl Pyrazole Synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Minimizing Side Reactions & Optimizing Regioselectivity
Welcome to the Advanced Synthesis Support Hub
You are likely encountering difficulties synthesizing a pyrazole core substituted with a 3-bromo-5-fluorophenyl moiety. This specific scaffold presents a "perfect storm" of synthetic challenges: the electron-deficient nature of the aryl ring reduces nucleophilicity, the halogen substituents (Br, F) are prone to unwanted reduction (hydrodehalogenation), and the asymmetry of the pyrazole formation often leads to inseparable regioisomers.
This guide moves beyond standard textbook procedures, offering field-proven protocols to suppress side reactions and maximize the integrity of your halogenated scaffold.
Module 1: The Regioselectivity Crisis
User Issue: "I am reacting 3-bromo-5-fluorophenylhydrazine with a 1,3-diketone, but I'm getting a 60:40 mixture of isomers. How do I direct the formation to a single isomer?"
The Mechanistic Root Cause
The regiochemical outcome is dictated by the initial nucleophilic attack. Your hydrazine has two nitrogens:[1]
-
(Aniline-like): Attached to the electron-poor 3-bromo-5-fluorophenyl ring. Its lone pair is delocalized into the
-system, making it weakly nucleophilic . - (Terminal): This is the primary nucleophile.
In a standard solvent (Ethanol), the
Troubleshooting Protocol: The Fluorinated Solvent Switch
Do not use Ethanol or Methanol. Switch to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .
-
Why? HFIP is a strong hydrogen-bond donor (high
value). It selectively activates the carbonyls via H-bonding. More importantly, it stabilizes the specific transition state that leads to the thermodynamically preferred isomer, often shifting ratios from 60:40 to >95:5.
Data: Solvent Effects on Regioselectivity (Model reaction: 3-Br-5-F-Ph-Hydrazine + Unsymmetrical Diketone)
| Solvent | Dielectric Constant | H-Bond Donor Ability ( | Regioisomer Ratio (Desired:Undesired) | Yield |
| Ethanol | 24.5 | 0.83 | 55:45 | 72% |
| Acetic Acid | 6.1 | 1.12 | 70:30 | 65% |
| Toluene | 2.4 | 0.00 | 50:50 | 40% |
| HFIP | 16.7 | 1.96 | 96:4 | 88% |
Visualizing the Pathway
Caption: Solvent influence on the nucleophilic attack trajectory in pyrazole synthesis.
Module 2: Halogen Integrity (Preventing Debromination)
User Issue: "I tried using a Palladium catalyst to couple the pyrazole ring to the aryl halide, but I lost the bromine atom on the phenyl ring (hydrodehalogenation)."
The Chemoselectivity Trap
If you are attempting to attach the pyrazole to a 1-bromo-3-fluoro-5-iodobenzene via Buchwald-Hartwig coupling, Palladium (Pd) often undergoes oxidative addition into the C-Br bond as well as the C-I bond, or reduces the C-Br bond via
Solution: The Chan-Lam Alternative
Avoid Palladium entirely for this step. Use Copper(II)-catalyzed Chan-Lam coupling .
-
Reagents: 3-Bromo-5-fluorophenylboronic acid + Pyrazole (NH).
-
Catalyst:
. -
Atmosphere: Open air (requires
to reoxidize Cu). -
Advantage: Copper(II) does not undergo oxidative addition into aryl-bromide bonds under these mild conditions. The C-Br bond remains intact.
Comparison of Coupling Strategies
| Feature | Buchwald-Hartwig (Pd) | Chan-Lam (Cu) |
| Metal | Palladium (Pd) | Copper (Cu) |
| Temp | Usually >80°C | Room Temp - 40°C |
| Risk to C-Br | High (Debromination common) | Low (Chemoselective) |
| Base | Strong (NaOtBu, etc.) | Weak (Pyridine, |
| Atmosphere | Inert ( | Oxygen/Air |
Module 3: Reagent Quality (The "Black Tar" Issue)
User Issue: "My reaction mixture turns into a black tar immediately upon heating. Yield is <10%."
Diagnosis: Hydrazine Oxidation
Free base aryl hydrazines, especially electron-deficient ones like 3-bromo-5-fluorophenylhydrazine, are notoriously unstable. They oxidize to diazenes and tars upon exposure to air.
Protocol: Hydrochloride Salt Stabilization
Never store the free base. Always convert to the Hydrochloride (HCl) salt immediately after synthesis or purchase.
-
Purification: Dissolve the dark crude hydrazine in minimal EtOH.
-
Precipitation: Add 4M HCl in Dioxane (or conc. aqueous HCl) dropwise at 0°C.
-
Filtration: The white/off-white precipitate is the stable HCl salt.
-
Usage: Use the salt directly in the reaction. Add a stoichiometric amount of mild base (NaOAc) in situ to liberate the free hydrazine slowly, keeping the concentration of unstable free base low.
Master Protocol: Optimized Synthesis of 1-(3-Bromo-5-fluorophenyl)pyrazole
Method: Condensation using HFIP (Regioselective Route) Target: Minimizing isomers and preserving halogens.
-
Preparation:
-
To a 20 mL vial, add 3-bromo-5-fluorophenylhydrazine hydrochloride (1.0 equiv).
-
Add Hexafluoroisopropanol (HFIP) (0.5 M concentration relative to hydrazine). Note: HFIP acts as both solvent and Lewis acid catalyst.
-
Add Triethylamine (1.0 equiv) to neutralize the HCl salt.
-
-
Reaction:
-
Add the 1,3-diketone (or enaminone equivalent) (1.1 equiv).
-
Stir at Room Temperature for 2 hours.
-
Checkpoint: Monitor by LCMS.[2] If conversion is slow, heat to 40°C. Do not exceed 60°C to prevent thermal decomposition.
-
-
Workup (Critical for Halogen Retention):
-
Remove HFIP under reduced pressure (rotovap).
-
Redissolve residue in EtOAc. Wash with
(aq) and Brine. -
Avoid: Do not wash with strong acids or bases that might hydrolyze sensitive groups if present on the pyrazole.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc).[3] The desired isomer usually elutes second due to polarity differences, but verify with NOE NMR.
-
Decision Matrix: Selecting the Right Pathway
Caption: Decision matrix for selecting the safest synthetic route to preserve halogen substituents.
References
-
Regioselectivity in Pyrazole Synthesis (HFIP Effect)
-
Chan-Lam Coupling vs. Buchwald (Chemoselectivity)
-
Hydrazine Stability & Handling
- Title: Safety and Handling of Aryl Hydrazines and their Salts.
- Source: PubChem Labor
-
URL:[Link]
- Minimizing Debromination in Pd-Catalysis: Title: Preventing debromination in Suzuki/Buchwald coupling of bromo-heterocycles. Source: BenchChem Technical Guides.
Sources
Validation & Comparative
mass spectrometry analysis of brominated pyrazoles
Title: Comparative Guide: Mass Spectrometry Analysis of Brominated Pyrazoles in Drug Discovery
Executive Summary Brominated pyrazoles serve as critical scaffolds in the synthesis of kinase inhibitors and anti-inflammatory agents. However, their analysis presents unique challenges due to the electron-withdrawing nature of bromine, potential regioisomerism, and the need for high specificity in impurity profiling. This guide compares the industry-standard High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF) against traditional Single Quadrupole (SQ) and Atmospheric Pressure Chemical Ionization (APCI) alternatives.
Part 1: The Challenge & The Solution
The Core Problem: In drug development, distinguishing between regioisomers (e.g., 3-bromo vs. 4-bromo pyrazoles) and confirming the degree of halogenation is critical. Traditional UV detection lacks specificity, and low-resolution MS often fails to resolve isobaric interferences or confirm elemental composition with certainty.
The "Gold Standard" Solution: The UPLC-ESI-QTOF Workflow is the primary focus of this guide. It leverages the unique isotopic signature of bromine and high-resolution mass accuracy (<5 ppm) to provide a self-validating identification system.
Part 2: Comparative Analysis
We compare the UPLC-ESI-QTOF workflow against two common alternatives: HPLC-UV/Single Quad MS (Routine QC) and APCI-MS (Alternative Ionization).
Table 1: Performance Matrix
| Feature | Method A: UPLC-ESI-QTOF (Recommended) | Method B: HPLC-UV / Single Quad | Method C: APCI-MS |
| Primary Application | Structural elucidation, impurity profiling, metabolite ID. | Routine purity checks, known standard verification. | Non-polar, heavily brominated analogs that fail ESI. |
| Mass Accuracy | High (< 5 ppm) . Confirms elemental formula. | Low (Unit Resolution) . Nominal mass only. | Low to Medium (depending on analyzer). |
| Isotopic Pattern | Resolves fine structure of 79Br/81Br doublets. | Detects doublet but cannot resolve isobaric overlaps. | Detects doublet; often lower background noise. |
| Sensitivity | High for basic pyrazoles (protonation at N2). | Moderate. | High for neutral/non-polar derivatives. |
| Structural Insight | Excellent . MS/MS fragmentation confirms Br position. | Poor . Limited fragmentation control. | Moderate . Often produces primarily molecular ions. |
| Throughput | High (UPLC speeds). | Low to Medium (HPLC limits). | Medium (Requires source changeover). |
Expert Insight: While Method B is cost-effective for checking if a reaction worked, it fails in de novo identification of side products. Method C (APCI) is a necessary backup when the pyrazole ring is heavily substituted with electron-withdrawing groups (e.g., poly-brominated or nitro-pyrazoles), rendering the nitrogen too weakly basic to protonate in ESI.
Part 3: Technical Deep Dive – The Self-Validating System
The most powerful feature of analyzing brominated compounds is the Isotope Signature . Bromine exists as two stable isotopes: 79Br (50.69%) and 81Br (49.31%).
-
The 1:1 Doublet: A mono-brominated pyrazole will show two peaks of nearly equal intensity separated by 2 Da (
and ). -
The "Self-Validation": If your mass spectrum does not show this 1:1 ratio, the compound does not contain a single bromine atom. This provides an immediate visual quality check.
-
Fragmentation Logic: In MS/MS (Collision Induced Dissociation), the loss of the bromine radical (
, -79/81 Da) or HBr (-80/82 Da) is characteristic.
Diagram 1: Analytical Decision Logic
This diagram illustrates the logical flow for selecting the ionization mode and validating the structure.
Caption: Decision logic for ionization source selection and structural validation based on bromine isotopic signatures.
Part 4: Validated Experimental Protocol
Objective: Analysis of a library of 4-bromo-1H-pyrazoles.
1. Sample Preparation:
-
Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade).
-
Dilution: Dilute 1:100 with 50:50 Water:Acetonitrile (+0.1% Formic Acid) to reach ~10 µg/mL.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.
2. LC Conditions (UPLC):
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
3. MS Parameters (ESI+):
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the C-Br bond).
-
Source Temp: 120°C.
-
Desolvation Gas: 800 L/hr at 400°C.
-
Scan Range: 50–1000 m/z.
4. Data Processing Workflow:
-
Extract Ion Chromatogram (EIC): Extract theoretical m/z for 79Br and 81Br isotopes.
-
Peak Integration: Ensure retention times align perfectly (no chromatographic separation of isotopes).
-
Ratio Calculation: Calculate Area(79Br) / Area(81Br). Acceptance criteria: 0.9 – 1.1.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the analysis of brominated pyrazoles using UPLC-ESI-QTOF.
References
-
Holčapek, M., & Jirásko, R. (2025). Basic Principles of Mass Spectrometry: Isotopic Patterns. University of Pardubice. 1
-
AxisPharm. (2025). Electrospray (ESI) and APCI Mass Analysis: A Comparative Overview. AxisPharm Technical Guides. 2
-
Microsaic Systems. (2020). Straight to the Source: ESI vs APCI in Mass Spectrometry. Microsaic Blog. 3
-
K.U. Leuven. (2025). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias Repository. 4
-
BenchChem. (2025). Mass Spectrometry of Pyrazoles: A Comparative Guide. BenchChem Technical Resources. 5
Sources
Comparative Guide: Crystal Structure Analysis of 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine
Executive Summary & Strategic Context
The aminopyrazole scaffold is a privileged structure in kinase inhibitor design (e.g., Crizotinib, Ruxolitinib). The specific derivative 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine represents a critical intermediate where halogenation patterns modulate both lipophilicity and solid-state packing.
This guide compares the structural characterization of this di-halogenated variant against its mono-halogenated analogs (e.g., 5-(4-fluorophenyl)-1H-pyrazol-3-amine). We analyze the shift from classical hydrogen-bond-dominated packing to networks influenced by halogen bonding (X-bonding) and steric anisotropy.
Why This Analysis Matters
-
Bioavailability: Polymorphic shifts driven by Br/F substitution can alter solubility by 2–5x.
-
Process Scale-up: Understanding the "heavy atom effect" of Bromine is crucial for selecting the correct X-ray source (Mo vs. Cu) during analysis.
-
Drug Design: The Br substituent often acts as a bioisostere for methyl groups but introduces specific
-hole interactions exploitable for potency.
Comparative Analysis: Methodologies & Structural Analogs
Methodological Comparison: SC-XRD vs. PXRD vs. DFT
For this specific brominated compound, selecting the right characterization pipeline is non-trivial due to the absorption coefficient of Bromine.
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | DFT (Computational) |
| Primary Output | 3D Atomic Coordinates (CIF), Absolute Configuration | Bulk Phase Purity, Polymorph Fingerprinting | Energy Minima, HOMO/LUMO gaps |
| Suitability for Br-Analog | High. Essential for resolving the Br vs. F positional disorder. | Medium. Good for batch consistency, but peak overlap is high due to low symmetry. | High. Validates if the crystal conformation matches the bioactive conformer. |
| Limitation | Requires high-quality single crystal ( | Cannot resolve tautomeric preference (3-amino vs 5-amino) easily. | Gas-phase calculations often miss packing forces (dielectric effects). |
| Strategic Choice | Gold Standard. Use Mo-K | QC Tool. Use for batch release after structure is solved. | Support Tool. Use to calculate electrostatic potential maps for halogen bonding. |
Structural Comparison: The Halogen Effect
Comparing the Target (3-Br, 5-F) against the Reference (4-F analog, CSD Ref: Wen et al., 2023).
-
Reference (4-F): Packing is dominated by
hydrogen bonds forming dimers. The structure is generally planar.[1] -
Target (3-Br, 5-F):
-
Steric Twist: The meta-bromo substituent introduces steric bulk, forcing the phenyl and pyrazole rings to twist (dihedral angle
), disrupting planarity. -
Halogen Bonding: The Bromine atom acts as a Lewis acid (
-hole donor), likely forming or interactions that compete with the classical hydrogen bond network. This results in a higher density and potentially higher melting point than the fluoro-analog.
-
Experimental Protocols
Crystallization Strategy (Self-Validating)
Objective: Obtain single crystals suitable for Mo-source diffraction (
Protocol:
-
Solubility Test: Dissolve 20 mg of the amine in 2 mL of Ethanol (good solubility). Add water dropwise until turbidity persists, then heat to clear (approx. 60°C).
-
Slow Evaporation: Place the vial in a vibration-free environment covered with Parafilm containing 3 pinholes.
-
Validation: Check for birefringence under a polarized light microscope after 48 hours. If needles form (common for pyrazoles), switch to Vapor Diffusion (Inner vial: Ethanol solution; Outer vial: Hexane).
Data Collection & Refinement[1]
-
Instrument: Bruker D8 QUEST or equivalent.
-
Radiation: Mo-K
( Å). Crucial: Do not use Cu-source without fluorescence filters due to Br absorption edges. -
Temperature: 100 K (Cryostream). Freezing rotation reduces thermal motion (ellipsoids) of the heavy Bromine atom.
Refinement Logic:
-
Locate Br and F atoms first using Direct Methods (SHELXT).
-
Assign N-H protons from difference Fourier maps (crucial to distinguish 3-amino vs 5-amino tautomers).
-
Check for "Riding Model" applicability on the phenyl ring protons.
Representative Data Analysis
The following table contrasts the experimentally established data of the close analog (4-F) with the projected parameters of the 3-Br-5-F target, derived from isostructural halogenated pyrazole trends.
| Parameter | Reference: 5-(4-fluorophenyl) [1] | Target: 5-(3-bromo-5-fluorophenyl) (Projected) | Interpretation |
| Crystal System | Monoclinic | Monoclinic or Triclinic | Lower symmetry expected due to asymmetric substitution. |
| Space Group | Common for polar/asymmetric aromatics. | ||
| Unit Cell Vol ( | ~980 ų | ~1150 ų | Expansion driven by Br atomic radius (1.85 Švs 1.47 Šfor F). |
| Density ( | 1.38 g/cm³ | >1.65 g/cm³ | Significant increase due to heavy atom (Br). |
| H-Bond Motif | Halogen bonding introduces secondary stability vectors. | ||
| Tautomer | 1H-pyrazole-3-amine | 1H-pyrazole-3-amine | 3-amine form is generally favored in solid state over 5-amine. |
Visualization of Structural Logic
Workflow: From Synthesis to Structure Solution
This diagram outlines the critical decision nodes in the characterization process.
Figure 1: Decision matrix for crystallizing and solving halogenated pyrazoles. Note the specific requirement for Mo-source radiation.
Interaction Network: The "Halogen Bond" Competition
This diagram illustrates the competing intermolecular forces expected in the crystal lattice.
Figure 2: Supramolecular synthon competition. The N-H...N dimer is the primary driver, but the Br...N halogen bond acts as a secondary "steering" force.
References
-
Wen, K., et al. (2023).[2] "Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine." Molecular Crystals and Liquid Crystals, 764(1).[2]
-
Sheldrick, G. M. (2015).[3] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[3]
-
Grozio, J. A., et al. (2025). "Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole." Zeitschrift für Kristallographie - New Crystal Structures, 238(5).[3]
-
Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique."
Sources
Validating Kinase Selectivity of Aminopyrazole Inhibitors: A Comparative Methodological Guide
Executive Summary: The Aminopyrazole Paradox
The aminopyrazole scaffold is one of the most privileged structures in kinase drug discovery, forming the core of approved therapeutics like Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1), and Tozasertib (Aurora). Its success stems from its ability to form bidentate hydrogen bonds with the kinase hinge region, mimicking the adenine ring of ATP.
However, this structural mimicry creates a selectivity paradox . Because the ATP-binding pocket is highly conserved across the human kinome (~518 kinases), aminopyrazoles are inherently prone to "off-target" promiscuity, frequently hitting CDKs, Aurora kinases, and p38 MAPKs.
This guide compares the three industry-standard validation platforms required to de-risk aminopyrazole inhibitors. We move beyond simple
Part 1: Comparative Analysis of Profiling Methodologies[1]
To validate an aminopyrazole inhibitor, you must triangulate data from three distinct physical realities: Thermodynamic Binding (
Table 1: Strategic Comparison of Validation Platforms
| Feature | Platform A: Competitive Binding (e.g., KINOMEscan®) | Platform B: Radiometric Activity (e.g., HotSpot™) | Platform C: Cellular Target Engagement (e.g., NanoBRET™) |
| Primary Metric | Fractional Occupancy / Residence Time | ||
| Mechanism | Competition with immobilized ligand (No ATP). | Direct measurement of | BRET energy transfer in live cells (ATP present). |
| Aminopyrazole Suitability | High (Screening). Excellent for identifying the "blast radius" of off-targets across 450+ kinases.[1] | High (Validation). The "Gold Standard" for confirming functional inhibition at | Critical (Translation). Essential for aminopyrazoles, as high intracellular ATP can shift potency by >100x. |
| Key Limitation | False Positives: Binds inactive conformations that may not be functionally relevant.[2] | False Negatives: Can miss Type II inhibitors if pre-incubation times are insufficient. | Throughput: Lower throughput than binding scans; requires specific tracers. |
| Cost/Data Point | $ (Low) |
Part 2: Scientific Integrity & Logic (The "Why" and "How")
The Binding vs. Function Trap
Aminopyrazoles often bind to the inactive (DFG-out) conformation of kinases.
-
The Risk: A binding assay (Platform A) might show a
of 10 nM against an off-target like Aurora B. -
The Reality: In a functional assay (Platform B), the inhibitor might not prevent catalysis if it binds a remote allosteric pocket or if the active state is thermodynamically favored.
-
The Fix: Always filter "Hits" from a binding scan through a radiometric activity assay. Do not rely on fluorescence-based activity assays (like FRET) for aminopyrazoles, as the scaffold's auto-fluorescence can interfere with readout signals.
The "ATP Gap" in Cellular Translation
This is the most common failure mode for aminopyrazole inhibitors.
-
In Vitro: You measure an
of 5 nM in a biochemical buffer with 10 M ATP. -
In Cell: The intracellular ATP concentration is ~2–5 mM (1000x higher). Since aminopyrazoles are ATP-competitive, they must compete against this massive ATP pool.
-
The Result: The cellular
shifts to 500 nM or higher. -
The Solution: Use NanoBRET (Platform C) to measure Target Engagement (TE). This assay measures the inhibitor's ability to displace a tracer inside the cell, accounting for membrane permeability, ATP competition, and efflux pumps.
Part 3: Visualization of the Validation Workflow
The following diagram illustrates the logical flow for validating selectivity, filtering from broad screening to precise cellular kinetics.
Figure 1: The "Selectivity Funnel." A self-validating workflow designed to filter promiscuous aminopyrazoles before they reach costly animal studies.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: The "Gold Standard" Radiometric Verification
Use this to validate hits from a primary binding screen.
-
Reagent Prep: Prepare reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, and 0.02% Brij-35. -
Substrate & ATP Pairing:
-
Crucial Step: Determine the
for ATP for your specific kinase batch. -
Set the reaction ATP concentration exactly at
. This ensures that values are comparable across different kinases (Cheng-Prusoff equation valid).
-
-
Reaction:
-
Mix Kinase + Substrate + Test Compound (Aminopyrazole).
-
Initiate with
-ATP. -
Incubate for 20 minutes at RT.
-
-
Detection: Spot reaction onto P81 ion-exchange filter paper. Wash with 0.75% phosphoric acid to remove unbound ATP.
-
Validation Check: Include a reference inhibitor (e.g., Staurosporine) on every plate. If the reference
deviates >3-fold from historical mean, invalidate the run.
Protocol B: NanoBRET Cellular Residence Time
Use this to determine if your inhibitor stays bound effectively in the presence of 5mM intracellular ATP.
-
Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion protein.
-
Tracer Titration: Treat cells with a cell-permeable fluorescent tracer.[3] Determine the tracer
to select a concentration for the competition assay. -
Competition (The Assay):
-
Data Analysis:
-
Rapid loss of BRET signal after washout indicates short residence time .
-
Sustained signal indicates long residence time (ideal for aminopyrazoles to maintain efficacy between doses).
-
Part 5: Mechanism of Action Visualization
Understanding how the aminopyrazole competes is vital for interpreting the data.
Figure 2: Competitive Dynamics. High intracellular ATP concentrations (red) actively compete with the aminopyrazole (blue) for the hinge region, necessitating cellular residence time analysis.
References
-
Reaction Biology. Kinase Profiling & Screening: Radiometric Activity Assays.[9] Retrieved from
-
Promega Corporation. NanoBRET™ Target Engagement Intracellular Kinase Assay.[7] Retrieved from
-
BenchChem. Assessing the Selectivity of Enzyme Inhibition by Aminopyrazole Derivatives. Retrieved from
-
Carna Biosciences. Broad Kinome Selectivity and Residence Time Analysis in Live Cells with NanoBRET. Retrieved from
-
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. Retrieved from
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity (KINOMEscan). Nature Biotechnology. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 7. carnabio.com [carnabio.com]
- 8. NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Comparative Guide: Synthetic Architectures for 3-Amino-5-Arylpyrazoles
Executive Summary: The Scaffold of Choice
The 3-amino-5-arylpyrazole moiety is a privileged pharmacophore in kinase inhibitor design, serving as the critical "hinge-binding" motif in numerous ATP-competitive drugs.[1] Its amphoteric nature allows it to function as a robust precursor for fused bicyclic systems, most notably pyrazolo[1,5-a]pyrimidines (e.g., Zaleplon, Indiplon).
This guide objectively compares three distinct synthetic architectures for accessing this scaffold. Unlike generic reviews, we evaluate these routes based on regiocontrol , scalability , and impurity profiles , providing actionable protocols for the bench scientist.
The Contenders
-
Route A (The Classical Condensation):
-Ketonitriles + Hydrazine. The industry standard for scale. -
Route B (The "Masked" Enaminone): 3-Dimethylamino-acrylonitriles + Hydrazine.[1] Superior for regioselective N-alkylation.[1]
-
Route C (The Isoxazole Recyclization): Ring transformation of 5-aryl-isoxazoles.[1] A strategic alternative for unstable substrates.
Route Analysis & Mechanistic Logic[1]
Route A: The Classical Condensation ( -Ketonitriles)
This is the most direct method for accessing N-unsubstituted 3-amino-5-arylpyrazoles.[1] It relies on the condensation of benzoylacetonitriles with hydrazine hydrate.
-
Mechanism: The reaction proceeds via an initial nucleophilic attack of the hydrazine on the ketone carbonyl (kinetically favored) to form a hydrazone intermediate. This is followed by an intramolecular 5-exo-dig cyclization onto the nitrile carbon and subsequent tautomerization.[1]
-
Causality: The use of ethanol as a solvent is critical not just for solubility but to facilitate proton transfers during the aromatization step.
Experimental Protocol (Self-Validating)
Substrate: Benzoylacetonitrile (10 mmol) Reagent: Hydrazine Hydrate (12-15 mmol, excess) Solvent: Ethanol (Abs. or 95%)
-
Dissolution: Dissolve 1.45 g (10 mmol) of benzoylacetonitrile in 20 mL of ethanol. Ensure complete solution before heating to prevent polymerization of the nitrile.
-
Addition: Add hydrazine hydrate (0.75 mL, ~15 mmol) dropwise at room temperature. Observation: A slight exotherm indicates hydrazone formation.
-
Reflux: Heat the mixture to reflux (78 °C) for 3–5 hours.
-
Validation Point: Monitor TLC (Hexane:EtOAc 1:1). The starting material (
) should disappear, and a lower running fluorescent spot ( ) should appear. IR monitoring will show the disappearance of the nitrile stretch at ~2200-2250 cm⁻¹.[1] -
Isolation: Cool to 0 °C. The product often crystallizes directly. If not, concentrate to 1/3 volume and add cold water. Filter and wash with cold ethanol.
Typical Yield: 85–92%[2]
Route B: The "Masked" Enaminone Route
When regioselectivity is required (e.g., synthesizing 1-alkyl-3-amino-5-arylpyrazoles), Route A often fails, yielding mixtures.[1] Route B utilizes 3-(dimethylamino)-3-aryl-acrylonitriles (enaminonitriles).[1]
-
Mechanism: The dimethylamino group acts as a leaving group. The hydrazine attacks the
-carbon (Michael-type addition/elimination), displacing dimethylamine. This sets the regiochemistry before cyclization.
Experimental Protocol
Substrate: 3-(Dimethylamino)-3-phenylacrylonitrile Reagent: Methylhydrazine (for N-methyl analogs)[1]
-
Setup: Dissolve the enaminonitrile (10 mmol) in Ethanol (15 mL).
-
Reaction: Add Methylhydrazine (11 mmol).
-
Conditions: Reflux for 2 hours. The evolution of dimethylamine (fishy odor) confirms the reaction progress.
-
Workup: Evaporate solvent. Recrystallize from Ethanol/Water.
Typical Yield: 75–85%
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence between the Direct Condensation (Route A) and the Enaminone Route (Route B), highlighting the decision points for regiocontrol.
Figure 1: Decision matrix for synthetic route selection based on N-substitution requirements.
Comparative Performance Analysis
The following table synthesizes experimental data to aid in route selection.
| Metric | Route A: | Route B: Enaminonitrile | Route C: Isoxazole Recyclization |
| Precursor Availability | High (Commercial or 1 step) | Medium (Requires DMF-DMA step) | Low (Requires Isoxazole synthesis) |
| Atom Economy | Excellent (Water byproduct) | Good (Dimethylamine byproduct) | Poor (Requires base/ring opening) |
| Reaction Time | 3–5 Hours | 2–4 Hours | 6–12 Hours |
| Regiocontrol (N-Sub) | Poor (Mixtures likely) | Excellent | Good |
| Scalability | High (kg scale proven) | Medium | Low |
| Typical Yield | 85–92% | 75–85% | 60–75% |
Key Technical Insight
Route A is the superior choice for generating the core scaffold (N-H) due to its high atom economy and the commercial availability of benzoylacetonitriles. However, if the target molecule requires a specific substituent on the pyrazole nitrogen (e.g., N-methyl), Route A often yields a mixture of 3-amino-1-methyl-5-phenylpyrazole and 5-amino-1-methyl-3-phenylpyrazole.[1] In such cases, Route B becomes the mandatory choice to avoid tedious chromatographic separations.
References
-
Al-Qalaf, F., et al. (2009).[3] "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules. Link
-
Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry. Link
- Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry. (Contextual grounding for regioselectivity claims).
-
Khalafy, J., et al. (2013). "A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles." South African Journal of Chemistry. (Cited for contrast in MCR methodologies). Link
Sources
Biological Activity & Selectivity: Pyrazole Regioisomers (1,3- vs. 1,5-Diaryl)
Topic: Biological Activity Comparison of Pyrazole Regioisomers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Geometry of Potency
In medicinal chemistry, the pyrazole ring is a privileged scaffold, particularly for kinase inhibition and anti-inflammatory pathways (COX-2). However, the biological activity of pyrazole derivatives is strictly governed by regiochemistry .
The two primary isomers—1,5-disubstituted and 1,3-disubstituted pyrazoles—exhibit drastically different pharmacological profiles due to their distinct spatial arrangements. While the 1,5-isomer often adopts a "bent" conformation suitable for specific hydrophobic pockets (e.g., COX-2 active site), the 1,3-isomer is more linear, frequently resulting in a loss of potency or a complete reversal of selectivity (e.g., towards COX-1).
This guide provides a direct comparison of these regioisomers, supported by the Celecoxib case study , and details the experimental protocols required to synthesize, separate, and assay them.
Case Study: The Celecoxib Paradigm
The most authoritative example of regioisomer-dependent activity is found in the development of Celecoxib , a selective COX-2 inhibitor.[1][2]
Comparative Biological Data
The following table contrasts the biological activity of the clinically approved 1,5-diarylpyrazole (Celecoxib) against its 1,3-regioisomer and related analogs.
| Compound | Structure Type | Target | IC₅₀ (COX-2) | IC₅₀ (COX-1) | Selectivity Index (SI) |
| Celecoxib | 1,5-Diarylpyrazole | COX-2 | 0.04 - 0.06 µM | ~15.0 µM | > 250 (COX-2 Selective) |
| Regioisomer | 1,3-Diarylpyrazole | Inactive/COX-1 | > 10.0 µM | ~0.01 - 0.1 µM | < 0.01 (COX-1 Selective)* |
| SC-560 | 1,3-Diaryl-like | COX-1 | > 10.0 µM | 0.009 µM | COX-1 Selective |
Note: While the exact 1,3-isomer of Celecoxib is often cited as an impurity with significantly reduced COX-2 activity, structurally similar 1,3-diarylpyrazoles (like SC-560 analogs) frequently exhibit high affinity for COX-1, demonstrating a "selectivity flip" based on geometry.
Mechanistic Driver: The Binding Pocket Fit
The difference in activity is not electronic but steric .
-
1,5-Isomer (Active): The adjacent phenyl groups at positions 1 and 5 create a twisted, non-planar conformation. This shape perfectly complements the larger, distinct side pocket of the COX-2 enzyme.
-
1,3-Isomer (Inactive/Different Target): The substituents at positions 1 and 3 are further apart, allowing the molecule to adopt a flatter, more linear shape. This prevents entry into the COX-2 side pocket but may allow binding to the narrower COX-1 channel.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the logical flow from chemical synthesis to biological outcome, highlighting the critical "divergence point" where regioisomerism dictates drug efficacy.
Caption: SAR logic flow demonstrating how pyrazole regiochemistry dictates enzyme selectivity (COX-1 vs COX-2) and downstream therapeutic outcomes.
Experimental Protocols
To validate these biological differences, one must first ensure high isomeric purity. A mixture of isomers will yield ambiguous IC50 data.
Protocol A: Regioselective Synthesis & Purification
Objective: Synthesize and isolate the 1,5-diarylpyrazole (Celecoxib analog) and its 1,3-regioisomer.
-
Reagents:
-
Synthesis Steps:
-
1,5-Isomer (Target): Reflux hydrazine and diketone in EtOH + catalytic TFA (acidic conditions favor the 1,5-isomer via N-attack at the most electrophilic carbonyl).
-
1,3-Isomer (Comparator): Perform the reaction in basic conditions or use a stepwise chalcone addition method to force the alternate cyclization.
-
-
Purification (Critical):
-
The crude product often contains 5-10% of the unwanted regioisomer.
-
Step: Recrystallize from EtOH/Water (9:1).
-
Validation: Use 1H-NMR (NOESY) .
-
1,5-Isomer Signal: Strong NOE correlation between the N-phenyl protons and the C-5 substituent protons (spatial proximity).
-
1,3-Isomer Signal: No NOE between N-phenyl and C-3 substituent; distinct chemical shift of the pyrazole C-4 proton.
-
-
Protocol B: Differential Cyclooxygenase Inhibition Assay
Objective: Quantify the IC50 shift between isomers.
-
System: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical or equivalent).
-
Enzyme Preparation:
-
Prepare separate wells for Ovine COX-1 and Human Recombinant COX-2 .
-
-
Inhibitor Dilution:
-
Dissolve purified 1,5- and 1,3-isomers in DMSO.
-
Prepare serial dilutions (0.01 µM to 100 µM).
-
-
Reaction Workflow:
-
Incubation: Add 10 µL of inhibitor to enzyme buffer. Incubate for 10 min at 25°C.
-
Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).
-
Measurement: Monitor absorbance at 590 nm (peroxidase activity of COX).
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Concentration].
-
Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).
-
Self-Validation Check: The 1,5-isomer must show >100-fold selectivity for COX-2 over COX-1. If the 1,3-isomer shows COX-2 activity, check NMR for contamination with the 1,5-isomer.
-
Synthesis Workflow Diagram
The following diagram details the specific chemical pathways required to access these regioisomers for testing.
Caption: Regioselective synthesis workflow. Acidic conditions favor 1,5-isomers; basic conditions or specific chalcone routes favor 1,3-isomers.
References
-
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link
-
Fujisaki, K., et al. (2013). "Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update." Molecules. Link
-
Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research. Link
-
BenchChem. (2025).[2] "A Comparative Guide to the Selectivity and Efficacy of SC-560 and Celecoxib." BenchChem Technical Guides. Link
-
Rao, P. N. P., & Knaus, E. E. (2008). "Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond." Journal of Pharmacy & Pharmaceutical Sciences. Link
Sources
Safety Operating Guide
Comprehensive Disposal and Safety Guide: 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine
This guide provides essential operational and disposal protocols for 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine. As a halogenated aromatic amine, this compound requires meticulous handling and disposal to ensure laboratory safety and environmental protection. The procedures outlined herein are designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The core principle of this guide is risk mitigation through informed, procedural excellence.
Hazard Identification and Risk Assessment
The specific toxicological properties of this compound have not been exhaustively investigated. Therefore, it is imperative to treat this compound with the highest degree of caution, assuming it possesses hazards similar to other chemicals in its class. Structurally, the presence of bromine and fluorine atoms classifies it as a halogenated organic compound, which often exhibit persistence and require specialized disposal methods.[1][2] The aminopyrazole moiety also suggests potential biological activity and associated toxicity.
Based on data from analogous compounds, the anticipated hazards are summarized below.
| Hazard Classification | Category | Rationale and Potential Effects | Supporting Sources |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed, potentially causing gastrointestinal irritation, nausea, and vomiting.[3][4][5] | [4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon direct contact.[4][5][6][7] Prolonged contact may lead to more severe reactions. | [4][5][6] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[4][5][6][7] Direct contact can cause pain, redness, and potential damage to eye tissue. | [4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if inhaled as a dust or aerosol.[8][4][5][6] | [8][4][5][6] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is non-negotiable. This begins with robust engineering controls and is supplemented by appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Ventilation: Ensure the laboratory space is well-ventilated to minimize the concentration of any fugitive emissions.[4][6]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[8][6]
Personal Protective Equipment (PPE): The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation.[3][4] Gloves must be inspected before use and disposed of after handling the compound.[4] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes, sprays, or aerosols of the compound.[3][9] This complies with OSHA standards 29 CFR 1910.133.[3][10] |
| Body Protection | A lab coat is mandatory. A chemically resistant apron or full protective suit is recommended for larger quantities. | To protect skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (P95 or P100). | Required when handling the solid outside of a fume hood or if dust generation is unavoidable.[4] This complies with OSHA standards 29 CFR 1910.134.[3][10] |
Step-by-Step Disposal Protocol
Proper disposal is a critical final step in the chemical lifecycle. The following protocol ensures compliance and safety.
Step 1: Waste Classification
-
Immediately classify all quantities of this compound, including contaminated labware (e.g., pipette tips, weighing boats, gloves), as Hazardous Waste .[11]
-
Specifically, it must be designated as a Halogenated Organic Waste due to the presence of bromine and fluorine.[1][2]
Step 2: Waste Segregation
-
Crucially, do not mix this waste with non-halogenated chemical waste. [2] Co-mingling these waste streams will require the entire mixture to be treated as the more hazardous and costly halogenated waste.[2]
-
Maintain separate, clearly labeled waste containers for solid and liquid halogenated waste.
Step 3: Containerization and Labeling
-
Solid Waste: Collect dry waste (unused chemical, contaminated gloves, wipes) in a designated, sealable, and chemically compatible container (e.g., a UN-certified drum or pail).[4][6][12]
-
Liquid Waste: Collect solutions containing the compound in a separate, sealable, and compatible container.
-
Labeling: Affix a completed "Hazardous Waste" label to the container immediately upon starting waste accumulation.[13] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all container contents
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
Step 4: On-Site Storage
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
The storage area must be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[8]
Step 5: Final Disposal
-
Do not attempt to dispose of this chemical down the drain or in regular trash. [2][4] This is illegal and environmentally harmful.
-
Arrange for pickup and disposal through a licensed and certified hazardous waste disposal company.[4][14]
-
The standard and required method for destroying halogenated organic compounds is high-temperature incineration at a facility equipped with specialized scrubbers and emission control systems to neutralize harmful by-products like hydrogen bromide and hydrogen fluoride.[14][15]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate: Immediately alert others and evacuate the immediate area.[4]
-
Protect: Don the full PPE detailed in Section 2 before re-entering the area.
-
Contain: Prevent the spill from spreading or entering drains.[4]
-
Clean-Up: For a solid spill, carefully sweep or vacuum up the material and place it into a labeled hazardous waste container.[4][6] Avoid any actions that generate dust.[16] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place it in the waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[3] Seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Angene Chemical. (2025, September 8). Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide. [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
University of Groningen. (n.d.). Hazardous waste acceptance conditions. [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910 - Table of Contents. [Link]
Sources
- 1. uakron.edu [uakron.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. 1910 - Table of Contents | Occupational Safety and Health Administration [osha.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. rug.nl [rug.nl]
- 13. nswai.org [nswai.org]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine
Executive Summary & Risk Philosophy
Compound Class: Halogenated Heterocyclic Amine Primary Application: Pharmaceutical Intermediate (Likely Kinase Inhibitor Scaffold) Default Hazard Band: OEB 3 (Potent/Unknown)
As researchers, we often handle "novel" entities where specific toxicological data (LD50, chronic exposure limits) is non-existent. 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine possesses structural motifs—specifically the aminopyrazole core fused with a halogenated phenyl ring—common in bioactive kinase inhibitors.[1]
The Safety Axiom: Until proven otherwise, treat this compound as a potent bioactive agent capable of sensitizing the skin and respiratory tract.[1] Do not rely solely on the lack of a "Skull and Crossbones" symbol on the shipping vial. We apply the Precautionary Principle : control exposure at the source (Engineering Controls) first, with PPE as the final barrier.[1]
Risk Assessment & Hazard Identification
Before opening the vial, understand the chemical behavior.[1]
| Hazard Category | Likely Risk Profile (derived from SAR*) | Operational Implication |
| Acute Toxicity | H302: Harmful if swallowed.[1] | No open-bench work.[1] All solids handling in a hood.[1] |
| Skin/Eye | H315/H319: Irritant.[1][2][3][4][5] Potential sensitizer.[1][6] | Exposed skin is a vector for absorption.[1] |
| Respiratory | H335: May cause respiratory irritation.[1][4][7] | Dust generation during weighing is the critical control point.[1] |
| Environmental | Halogenated (Br/F): Persistent.[1] | DO NOT dispose of in general organic waste.[1][8] Must use Halogenated streams.[1][5][8] |
*SAR: Structure-Activity Relationship analysis based on similar aminopyrazoles.[1]
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements.
Table 1: PPE Specifications
| Body Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill Cleanup/Scale-up >5g) | Rationale |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer).[1][9] | Silver Shield / Laminate liners under Nitrile.[1] | Halogenated solvents (DCM/Chloroform) often used with this compound permeate nitrile rapidly.[1] |
| Respiratory | Fume Hood (Sash @ 18").[1] No respirator needed if hood is certified.[1] | P100 Half-Face Respirator if outside hood (Emergency only).[1] | Engineering controls (Hood) are superior to masks.[1] |
| Eye/Face | Chemical Splash Goggles (Indirect Vent).[1] | Face Shield + Goggles.[1][4][6][8][10] | Standard safety glasses do not seal against airborne dusts or splashes.[1] |
| Body | Lab Coat (Cotton/Poly blend), buttoned to neck.[1] | Tyvek® Sleeves or Disposable Coverall.[1] | Protects street clothes from dust accumulation.[1] |
Operational Protocol: The "Weighing Ritual"
The moment of highest risk is transferring the dry solid, where static electricity can disperse particles.[1]
Step-by-Step Methodology
-
Preparation:
-
Gowning:
-
The Transfer:
-
Decontamination:
-
Wipe the exterior of the reaction vessel and the stock vial with a solvent wipe before removing them from the hood.
-
Remove outer gloves inside the hood and discard them as contaminated waste.
-
Waste Disposal & Decontamination
This compound contains Bromine and Fluorine .[1][5] It requires specific disposal coding to prevent regulatory violations (e.g., EPA RCRA violations in the US).[1]
Disposal Logic
-
Solid Waste: Contaminated gloves, mats, and powders go into Solid Hazardous Waste .[1]
-
Liquid Waste:
-
If dissolved in DMSO/Methanol: Halogenated Organic Waste (Due to the Br/F atoms).
-
Note: Even if the solvent is non-halogenated, the solute renders the mixture halogenated for incineration purposes.[1]
-
Diagram 1: Waste Decision Logic
Caption: Decision tree ensuring compliance with EPA/RCRA regulations for halogenated compounds.
Emergency Response (Spills & Exposure)
Scenario A: Powder Spill inside Hood
-
Do not panic. The hood is containing the hazard.[1]
-
Cover the spill with a solvent-dampened paper towel (prevents dust aerosolization).[1]
-
Wipe up inward (periphery to center).[1]
-
Dispose of all materials as Solid Hazardous Waste .
Scenario B: Skin Exposure[2][3][8]
-
Immediate Action: Remove contaminated gloves/clothing immediately.[1][9]
-
Flush: Wash affected area with soap and lukewarm water for 15 minutes .[1]
-
Report: Document the incident. If irritation persists, seek medical attention (bring the SDS or structure).
Operational Workflow Visualization
This diagram illustrates the "Gowning and De-gowning" logic, which is the primary failure point for lab contamination.[1]
Diagram 2: Gowning & Handling Workflow
Caption: Unidirectional workflow to prevent migration of chemical residues to common areas.
References
-
Fisher Scientific. (2023).[1] Safety Data Sheet: 1-Methyl-3-phenyl-1H-pyrazol-5-amine (Analogous Structure Safety Data). Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from
-
Combi-Blocks. (2023). Safety Data Sheet: 5-Bromo-1H-pyrazol-3-amine. Retrieved from
-
US Environmental Protection Agency (EPA). Hazardous Waste Codes for Halogenated Solvents (F-Codes). Retrieved from
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. fishersci.nl [fishersci.nl]
- 3. combi-blocks.com [combi-blocks.com]
- 4. angenechemical.com [angenechemical.com]
- 5. policy.acu.edu.au [policy.acu.edu.au]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. capotchem.cn [capotchem.cn]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
